Ningetinib Tosylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29FN4O5.C7H8O3S/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39;1-6-2-4-7(5-3-6)11(8,9)10/h5-17,39H,18H2,1-4H3,(H,34,37);2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUYISNCVNUUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37FN4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394820-77-9 | |
| Record name | Ningetinib tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394820779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NINGETINIB TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7I5725FES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ningetinib Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ningetinib Tosylate, also known as TQB3804, is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI) demonstrating a dual mechanism of action. It functions as a multi-kinase inhibitor, targeting key drivers of oncogenesis and angiogenesis, including c-MET, VEGFR2, Axl, and FLT3. Concurrently, it operates as a fourth-generation epidermal growth factor receptor (EGFR) inhibitor, specifically designed to overcome resistance to third-generation TKIs mediated by the C797S mutation. This guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of this compound, including detailed experimental protocols, extensive quantitative data, and visual representations of the signaling pathways involved.
Introduction
This compound has emerged as a promising therapeutic agent in the landscape of targeted cancer therapy. Its unique ability to inhibit a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, and survival, coupled with its efficacy against drug-resistant EGFR mutations, positions it as a versatile candidate for the treatment of various solid tumors and hematological malignancies. This document serves as a technical resource for researchers and drug development professionals, offering a deep dive into the molecular mechanisms underpinning the therapeutic potential of this compound.
Dual Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of its target RTKs. This disrupts the phosphorylation cascade of downstream signaling pathways, ultimately leading to the inhibition of cell growth, survival, and metastasis.[1] The dual nature of its activity is a key attribute, addressing both primary oncogenic drivers and mechanisms of acquired resistance.
Multi-Kinase Inhibition
This compound demonstrates potent inhibitory activity against a panel of RTKs crucial for tumor progression:
-
c-MET (Hepatocyte Growth Factor Receptor): Overexpression or mutation of c-MET is associated with poor prognosis in several cancers. Ningetinib's inhibition of c-MET blocks downstream signaling pathways that promote cell proliferation, invasion, and angiogenesis.
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): As a key mediator of angiogenesis, VEGFR2 is a critical target for anti-cancer therapies. By inhibiting VEGFR2, Ningetinib disrupts the formation of new blood vessels, thereby limiting tumor growth and metastasis.
-
Axl: Axl is a member of the TAM (Tyro3, Axl, Mer) family of RTKs and is implicated in tumor cell survival, invasion, and resistance to therapy. Ningetinib's activity against Axl suggests its potential to overcome certain forms of drug resistance.
-
FLT3 (Fms-like Tyrosine Kinase 3): Mutations in FLT3, particularly internal tandem duplications (ITD), are common drivers in acute myeloid leukemia (AML). Ningetinib has shown significant efficacy in preclinical models of FLT3-ITD positive AML.
Fourth-Generation EGFR Inhibition
The emergence of the C797S mutation in EGFR is a primary mechanism of resistance to third-generation EGFR TKIs like osimertinib in non-small cell lung cancer (NSCLC). This compound (TQB3804) was specifically designed to overcome this resistance by effectively inhibiting EGFR harboring the C797S mutation, including the double and triple mutant forms.[2]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against its key kinase targets and its anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound (IC50)
| Kinase Target | IC50 (nM) |
| c-MET | 6.7[3] |
| VEGFR2 | 1.9[3] |
| Axl | <1.0[3] |
| FLT3-ITD | 1.64 (MV4-11 cells)[4] |
| FLT3-ITD | 3.56 (MOLM13 cells)[4] |
| EGFRd746-750/T790M/C797S | 0.46[1][2][5][6] |
| EGFRL858R/T790M/C797S | 0.13[1][2][5][6] |
| EGFRd746-750/T790M | 0.26[1][2][5][6] |
| EGFRL858R/T790M | 0.19[1][2][5][6] |
| EGFRWT | 1.07[1][2][5][6] |
Table 2: Anti-Proliferative Activity of this compound (IC50)
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 1.64[4] |
| MOLM13 | Acute Myeloid Leukemia | FLT3-ITD | 3.56[4] |
| Ba/F3 | - | EGFRd746-750/T790M/C797S | 26.8[2][5][6] |
| NCI-H1975 | Non-Small Cell Lung Cancer | EGFRL858R/T790M | 163[2][5][6] |
| PC-9 | Non-Small Cell Lung Cancer | EGFRdel19 | 45[2][5][6] |
| A431 | Epidermoid Carcinoma | EGFRWT | 147[2][5][6] |
| HUVEC (HGF-stimulated) | - | - | 8.6[3] |
| HUVEC (VEGF-stimulated) | - | - | 6.3[3] |
Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting key signaling pathways downstream of its target kinases.
FLT3 Signaling Pathway
In FLT3-ITD positive AML, the constitutive activation of FLT3 leads to the activation of several downstream pathways, including STAT5, AKT, and ERK, which promote leukemia cell proliferation and survival. Ningetinib effectively inhibits the phosphorylation of FLT3 and these downstream effectors.[4][7]
EGFR Signaling Pathway
In NSCLC with EGFR mutations, the aberrant activation of EGFR drives tumor growth through pathways like PI3K/AKT and MAPK/ERK. Ningetinib (TQB3804) inhibits the phosphorylation of mutant EGFR, including the resistant C797S variant, thereby blocking these downstream signals.[2]
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ningetinib against purified kinase enzymes.
-
General Protocol:
-
Recombinant kinase enzymes (e.g., c-MET, VEGFR2, Axl, various EGFR mutants) are incubated with a specific substrate and ATP in a kinase reaction buffer.
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or radiometric assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assays
-
Objective: To assess the anti-proliferative effect of Ningetinib on cancer cell lines.
-
General Protocol:
-
Cancer cell lines (e.g., MV4-11, MOLM13, Ba/F3, NCI-H1975) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a specified period (typically 72 hours).
-
Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo, which quantifies the metabolic activity of viable cells.
-
IC50 values are determined by analyzing the dose-response curves.
-
Western Blot Analysis
-
Objective: To investigate the effect of Ningetinib on the phosphorylation status of target kinases and their downstream signaling proteins.
-
General Protocol:
-
Cancer cells are treated with this compound at various concentrations and for different durations.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-FLT3, FLT3, p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in animal models.
-
General Protocol:
-
Human cancer cells (e.g., Ba/F3 with EGFR mutations, MOLM13) are subcutaneously or intravenously injected into immunodeficient mice (e.g., nude or NSG mice).
-
Once tumors are established, mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses and schedules.
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors may be excised for further analysis, such as western blotting, to confirm target engagement.
-
Efficacy is assessed by comparing tumor growth inhibition and survival rates between the treated and control groups.
-
Clinical Development
This compound (TQB3804) is currently being evaluated in clinical trials for the treatment of advanced solid tumors. A Phase I clinical trial (NCT04128085) has been initiated to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy.[2] Additionally, a Phase 1 clinical trial of ningetinib in patients with acute myeloid leukemia has been conducted, although it is now closed.[8]
Conclusion
This compound is a novel tyrosine kinase inhibitor with a compelling dual mechanism of action. Its ability to potently inhibit multiple key oncogenic drivers, including c-MET, VEGFR2, Axl, and FLT3, combined with its efficacy against treatment-resistant EGFR C797S mutations, underscores its significant therapeutic potential. The preclinical data presented in this guide provide a strong rationale for its continued clinical development in a range of solid tumors and hematological malignancies. The ongoing clinical trials will be crucial in further defining the safety and efficacy profile of this promising targeted therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ningetinib - My Cancer Genome [mycancergenome.org]
Ningetinib Tosylate: A Technical Overview of its Chemical Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ningetinib Tosylate is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has shown promise in preclinical and early clinical studies for the treatment of various cancers. This technical guide provides a comprehensive overview of the currently available information on the chemical properties of this compound, its mechanism of action, and a summary of its biological activity. While detailed experimental protocols for its synthesis and analysis are not publicly available, this document consolidates existing data to serve as a valuable resource for researchers and drug development professionals.
Chemical and Physical Properties
This compound is the tosylate salt form of Ningetinib. The addition of the tosylate group is a common pharmaceutical strategy to enhance the solubility and bioavailability of a parent compound.[1] It presents as a white to off-white crystalline solid.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₈H₃₇FN₄O₈S | [2] |
| Molecular Weight | 728.79 g/mol | [2] |
| IUPAC Name | N-[3-fluoro-4-[[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxy]phenyl]-1,5-dimethyl-3-oxo-2-phenyl-pyrazole-4-carboxamide;4-methylbenzenesulfonic acid | [2] |
| CAS Number | 1394820-77-9 | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | DMSO: 33.33 mg/mL (requires sonication) Water: < 0.1 mg/mL (insoluble) | [4] |
Mechanism of Action
This compound functions as a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[2] Its primary targets include:
-
c-Met (Hepatocyte Growth Factor Receptor - HGFR)
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
-
Axl
-
Mer
-
Flt3 (Fms-like tyrosine kinase 3) [2]
By binding to the ATP-binding pocket of these kinases, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways.[5] Key pathways inhibited by this action include the STAT5, AKT, and ERK pathways.[5] This disruption of signaling ultimately leads to the inhibition of cancer cell proliferation, survival, and migration.[2][5]
A recent study published in July 2024 has highlighted the potential of Ningetinib to overcome secondary drug resistance in Acute Myeloid Leukemia (AML) with FLT3-ITD mutations, suggesting a promising therapeutic avenue for patients who have developed resistance to other TKIs.[5][6]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Biological Activity and In Vitro/In Vivo Data
This compound has demonstrated potent inhibitory activity against its target kinases in biochemical assays.
Table 2: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Source |
| c-Met | 6.7 | [4] |
| VEGFR2 | 1.9 | [4] |
| Axl | < 1.0 | [4] |
IC₅₀: The half maximal inhibitory concentration.
Preclinical in vivo studies have provided evidence of the anti-tumor efficacy of this compound. In a mouse xenograft model of human glioblastoma, oral administration of this compound at a dose of 20 mg/kg/day for 21 days resulted in a significant increase in the median survival time of the animals.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis and analytical characterization of this compound are not extensively described in publicly available literature. However, based on standard practices for similar tyrosine kinase inhibitors, the following methodologies are likely employed.
Synthesis
A definitive, step-by-step synthesis protocol for this compound is not available in the public domain. The synthesis of complex heterocyclic molecules like Ningetinib typically involves a multi-step process. The final step would involve the formation of the tosylate salt by reacting the free base of Ningetinib with p-toluenesulfonic acid.[1]
Analytical Methods
Validated analytical methods specific to this compound have not been published. However, standard analytical techniques for the characterization and quality control of small molecule pharmaceuticals would include:
-
High-Performance Liquid Chromatography (HPLC): For the determination of purity and the quantification of related substances. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) under gradient or isocratic elution would be a typical starting point for method development.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and to study the fragmentation pattern for structural elucidation.
Physicochemical Property Determination
-
Melting Point: Differential Scanning Calorimetry (DSC) is a standard technique used to determine the melting point of crystalline solids.[8]
-
pKa: The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.[9]
Clinical Development
This compound has been investigated in several clinical trials. Publicly available information indicates a Phase II study in patients with advanced non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations (NCT04992858).[10] There are also listings for a terminated Phase I/II trial of Ningetinib in combination with KN046 for advanced hepatocellular carcinoma (NCT04601610) and a terminated Phase II study of KN046 in advanced NSCLC (NCT03838848), which may have involved Ningetinib.[10] Detailed results and protocols from these trials are not yet publicly available.
Conclusion
This compound is a promising multi-targeted tyrosine kinase inhibitor with potent in vitro activity and demonstrated in vivo efficacy in preclinical models. Its mechanism of action, targeting key drivers of tumor growth and angiogenesis, makes it a compelling candidate for further clinical investigation in various oncology indications. While a comprehensive public record of its synthesis and analytical protocols is not yet available, the existing data provides a solid foundation for researchers and drug developers interested in this compound. Further publication of detailed experimental procedures and clinical trial results is anticipated as the development of this compound progresses.
References
- 1. Buy this compound | 1394820-77-9 [smolecule.com]
- 2. This compound | C38H37FN4O8S | CID 73442844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1394820-77-9 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of nintedanib esylate RP-HPLC method [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Ningetinib Tosylate: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ningetinib Tosylate is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] As the tosylate salt form of ningetinib, it exhibits enhanced solubility and bioavailability.[2] This compound is under investigation for its therapeutic potential in various malignancies, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols.
Chemical Properties and Structure
This compound is chemically known as N-(3-fluoro-4-((7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl)oxy)phenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide p-toluenesulfonate.[5]
| Property | Value |
| Molecular Formula | C38H37FN4O8S |
| Molecular Weight | 728.8 g/mol [5] |
| CAS Number | 1394820-77-9[5] |
| Synonyms | CT-053-ptsa, CT-053 tosylate[5] |
Mechanism of Action
This compound functions as a multi-kinase inhibitor, targeting several RTKs implicated in tumor growth, angiogenesis, and metastasis.[3][5] Its primary targets include c-Met (hepatocyte growth factor receptor), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (FLT3).[3][5]
By competitively binding to the ATP-binding pocket of these kinases, this compound inhibits their phosphorylation and subsequent activation of downstream signaling pathways.[2] This disruption of signaling cascades leads to the inhibition of cancer cell proliferation, survival, and invasion.[2][3] Notably, in FLT3-ITD positive AML cells, ningetinib has been shown to inhibit the phosphorylation of FLT3 and its downstream targets STAT5, AKT, and ERK.[3]
Preclinical and Clinical Data
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against its target kinases in various assays.
| Target/Assay | IC50 (nM) | Cell Line/Context |
| c-Met | 6.7 | Kinase Assay |
| VEGFR2 | 1.9 | Kinase Assay |
| Axl | <1.0 | Kinase Assay |
| HGF-stimulated HUVEC proliferation | 8.6 | Cell-based Assay |
| VEGF-stimulated microvascular angiogenesis | 6.3 | Rat Aortic Rings |
| FLT3-ITD | 1.64 | MV4-11 (AML cell line) |
| FLT3-ITD | 3.56 | MOLM13 (AML cell line) |
Data sourced from MedChemExpress and a 2024 study on AML.[1][3]
In Vivo Efficacy
In a U87MG human glioblastoma xenograft model, oral administration of this compound at 20 mg/kg/day for 21 days resulted in a significant increase in the median survival time and a 32% increase in life-span.[1] Furthermore, in mouse models of AML with FLT3-ITD and FLT3-ITD-F691L mutations, this compound showed superior anti-leukemia activity compared to the clinically used drugs gilteritinib and quizartinib, significantly prolonging the survival of the mice.[3]
Clinical Trials
This compound is being investigated in a Phase I/II clinical trial for the treatment of non-small cell lung cancer, liver cancer, and renal cancer.[2] A specific Phase Ib/II study (NCT03758287) is evaluating this compound in combination with gefitinib for patients with stage IIIB or IV NSCLC with EGFR mutation and T790M negative status who have progressed after EGFR TKI therapy.[4] Another clinical trial has investigated ningetinib in the context of acute myeloid leukemia with FLT3 mutations.[6]
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature. However, based on patents for similar multi-kinase inhibitors like sorafenib tosylate, a general synthetic strategy can be inferred. The synthesis would likely involve the coupling of a substituted pyrazole-4-carboxamide derivative with a fluorinated aniline compound bearing the quinolinyl ether side chain. The final step would involve the formation of the tosylate salt by reacting the free base of ningetinib with p-toluenesulfonic acid in a suitable solvent.
Cell Proliferation Assay (AML Cell Lines)
This protocol is based on methodologies used for assessing the anti-proliferative effects of tyrosine kinase inhibitors on FLT3-ITD positive AML cell lines such as MV4-11 and MOLM13.[3]
-
Cell Culture: Culture MV4-11 and MOLM13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blot for Phospho-Protein Analysis
This protocol is designed to assess the effect of this compound on the phosphorylation of FLT3, STAT5, AKT, and ERK in FLT3-ITD positive AML cells.[3]
-
Cell Treatment: Seed MV4-11 or MOLM13 cells in 6-well plates and treat with varying concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FLT3, FLT3, phospho-STAT5, STAT5, phospho-AKT, AKT, phospho-ERK, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mouse Xenograft Model for AML
This protocol outlines the establishment of a mouse xenograft model to evaluate the in vivo efficacy of this compound against AML.[3]
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Cell Implantation: Inject FLT3-ITD positive AML cells (e.g., MOLM13) intravenously into the mice.
-
Tumor Establishment: Monitor the mice for signs of leukemia engraftment.
-
Drug Administration: Once the tumor is established, randomize the mice into treatment and control groups. Administer this compound orally at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Monitor tumor burden through methods such as bioluminescence imaging (if using luciferase-expressing cells) or flow cytometry analysis of peripheral blood for human CD45+ cells. Also, monitor the body weight and overall health of the mice.
-
Efficacy Assessment: The primary endpoint is typically overall survival. The survival data can be analyzed using Kaplan-Meier curves and log-rank tests.
Conclusion
This compound is a promising multi-kinase inhibitor with potent activity against key drivers of cancer cell proliferation, survival, and angiogenesis. Its efficacy in preclinical models of AML, particularly in overcoming resistance to existing therapies, highlights its potential as a valuable therapeutic agent. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in various cancer types. This guide provides a foundational resource for researchers and drug development professionals working with or interested in this compound.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ningetinib - My Cancer Genome [mycancergenome.org]
An In-Depth Technical Guide to the Target Kinase Profile of Ningetinib Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ningetinib Tosylate (also known as CT-053PTSA) is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1][2] As a multi-targeted agent, its efficacy stems from the simultaneous inhibition of several key signaling pathways implicated in tumor growth, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the target kinases of this compound, presenting quantitative data on its inhibitory activity, detailed methodologies for relevant experimental procedures, and visual representations of the associated signaling pathways and workflows.
Target Kinase Profile of this compound
This compound exhibits a highly specific kinase interaction pattern, primarily targeting a select group of tyrosine kinases.[3] Its principal targets include c-Met (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), and members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, as well as FLT3 (FMS-like tyrosine kinase 3).[3][4][5] The inhibitory activity of this compound is achieved through competitive binding to the ATP-binding pocket of these kinases.[6]
Quantitative Inhibitory Activity
The potency of this compound against its primary targets has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The table below summarizes the reported IC50 values for this compound against its key target kinases.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| c-Met | 6.7 | Biochemical Assay | [7] |
| 68 | Recombinant Enzyme Assay | [3] | |
| 7.0 | Cell-based Phosphorylation Assay (MKN45 cells) | [3] | |
| VEGFR2 | 1.9 | Biochemical Assay | [7] |
| 1.1 | Cell-based Phosphorylation Assay (HUVECs) | [3] | |
| Axl | <1.0 | Biochemical Assay | [7] |
| 3.4 | Biochemical Assay | [3] | |
| 0.44 | Cell-based Phosphorylation Assay (AXL-MEFs) | [3] | |
| FLT3 | 1.5 | Cell-based Phosphorylation Assay (FLT-wt-MEFs) | [3] |
| FLT3-ITD | 1.64 (MV4-11 cells) | Cell Proliferation Assay | [6] |
| 3.56 (MOLM13 cells) | Cell Proliferation Assay | [6] | |
| Mer | - | Identified as a target | [4][5] |
| Tyro3 | - | Identified as a target | [7] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Signaling Pathways and Mechanism of Action
The inhibition of its target kinases allows this compound to disrupt critical downstream signaling cascades that are frequently dysregulated in cancer.
c-Met, VEGFR2, and Axl Signaling
c-Met, VEGFR2, and Axl are key drivers of tumorigenesis, involved in processes such as cell proliferation, survival, migration, invasion, and angiogenesis. Upon ligand binding, these receptor tyrosine kinases dimerize and autophosphorylate, creating docking sites for various downstream signaling proteins. This compound, by blocking the ATP-binding site, prevents this initial phosphorylation event, thereby inhibiting the activation of downstream pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
References
- 1. Frontiers | Preclinical characterization and phase I clinical trial of CT053PTSA targets MET, AXL, and VEGFR2 in patients with advanced solid tumors [frontiersin.org]
- 2. Preclinical characterization and phase I clinical trial of CT053PTSA targets MET, AXL, and VEGFR2 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. promega.com [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
Ningetinib Tosylate: A Multi-Targeted Tyrosine Kinase Inhibitor for Cancer Therapy
CAS Number: 1394820-77-9
This technical guide provides a comprehensive overview of Ningetinib Tosylate, a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI). It is intended for researchers, scientists, and drug development professionals interested in its mechanism of action, pharmacological properties, and potential therapeutic applications.
Introduction
This compound is the tosylate salt form of ningetinib, a multi-targeted TKI with significant antineoplastic activity.[1][2][3] It primarily targets a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis, including c-Met (hepatocyte growth factor receptor, HGFR), vascular endothelial growth factor receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (Flt3).[1][2][4] By competitively binding to the ATP-binding pocket of these kinases, this compound disrupts downstream signaling pathways, leading to the inhibition of cancer cell proliferation, survival, and invasion.[4] The tosylate salt form enhances the compound's solubility and bioavailability.[4]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1394820-77-9 |
| Molecular Formula | C₃₈H₃₇FN₄O₈S |
| Molecular Weight | 728.79 g/mol [3][4] |
| IUPAC Name | N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide;4-methylbenzenesulfonic acid[3] |
| Synonyms | CT-053 tosylate, CT-053-PTSA[2] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting multiple RTKs simultaneously. This multi-targeted approach can be particularly effective in overcoming resistance mechanisms that may arise from the redundancy and crosstalk of signaling pathways in cancer cells.
The primary targets of this compound and their associated downstream signaling pathways are detailed below.
Inhibition of c-Met, VEGFR2, and Axl Signaling
This compound demonstrates potent inhibitory activity against c-Met, VEGFR2, and Axl.[5][6][7][8] The inhibition of these kinases disrupts key cellular processes that are crucial for tumor progression.
Caption: Inhibition of c-Met, VEGFR2, and Axl signaling pathways by this compound.
Inhibition of FLT3 Signaling in Acute Myeloid Leukemia (AML)
Recent studies have highlighted Ningetinib as a novel inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly in the context of acute myeloid leukemia (AML) with FLT3 internal tandem duplication (FLT3-ITD) mutations.[9][10] These mutations are common in AML and are associated with a poor prognosis.[10] Ningetinib effectively inhibits the phosphorylation of FLT3 and its downstream targets, STAT5, AKT, and ERK, leading to cell cycle arrest and apoptosis in FLT3-ITD positive AML cells.[9]
Caption: Ningetinib's inhibitory effect on the FLT3-ITD signaling pathway in AML.
Pharmacological Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity against its target kinases in various in vitro assays.
| Target Kinase | IC₅₀ (nM) |
| c-Met | 6.7[5][6][7][8] |
| VEGFR2 | 1.9[5][6][7][8] |
| Axl | <1.0[5][6][7][8] |
In cell-based functional assays, this compound inhibited HGF and VEGF-stimulated Human Umbilical Vein Endothelial Cell (HUVEC) proliferation and microvascular angiogenesis in rat aortic rings with IC₅₀ values of 8.6 nM and 6.3 nM, respectively.[5]
In Vivo Activity
In vivo studies in animal models have demonstrated the anti-tumor efficacy of this compound.
| Animal Model | Dosage | Key Findings | Reference |
| U87MG human glioblastoma xenograft nude mice | 3 mg/kg (single oral dose) | Potent inhibition of c-Met, AKT, and ERK1/2 phosphorylation for up to 6 hours in tumor tissues. | [5][11] |
| Orthotopic U87MG human glioblastoma xenograft | 20 mg/kg/day (oral, 21 days) | Prolonged median survival time and a significant increase in life-span value (ILS=32%, p=0.003) compared to the vehicle-treated group. | [5] |
| FLT3-ITD and FLT3-ITD-F691L mutation mouse models of AML | Not specified | Showed superior anti-leukemia activity compared to gilteritinib and quizartinib, significantly prolonging the survival of mice. | [10] |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A common method to determine the IC₅₀ values for kinase inhibitors is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Caption: General workflow for a kinase inhibition assay.
Methodology:
-
Reagents: Recombinant human kinases (e.g., c-Met, VEGFR2, Axl), corresponding peptide substrates, ATP, and detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin for a biotinylated substrate).
-
Procedure:
-
The kinase is pre-incubated with serially diluted this compound in a microplate well for a defined period (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
The reaction is stopped by adding a solution containing EDTA.
-
Detection reagents are added, and the plate is incubated to allow for antibody binding.
-
The signal (e.g., TR-FRET ratio) is read on a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor relative to a control (DMSO vehicle). The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Western Blot Analysis for Phosphorylation Inhibition
This protocol is used to assess the effect of Ningetinib on the phosphorylation of target kinases and their downstream signaling proteins in cell lines.[9]
Methodology:
-
Cell Culture and Treatment:
-
Culture relevant cancer cell lines (e.g., MV4-11 and MOLM13 for FLT3-ITD AML) under standard conditions.
-
Treat the cells with varying concentrations of Ningetinib for different time points (e.g., 2 or 6 hours).
-
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Clinical Development
Ningetinib has been investigated in a Phase 1 clinical trial for acute myeloid leukemia.[2] The trial focused on patients with FLT3 mutations.[2] While this specific trial is now closed, the promising preclinical data, particularly its efficacy against resistant mutations, suggests potential for further clinical investigation in AML and other cancers driven by its target kinases.[2][10]
Conclusion
This compound is a promising multi-targeted tyrosine kinase inhibitor with potent activity against key drivers of cancer progression, including c-Met, VEGFR2, Axl, and FLT3. Its ability to simultaneously block multiple oncogenic signaling pathways provides a strong rationale for its continued investigation as a therapeutic agent for various solid tumors and hematological malignancies. The detailed pharmacological profile and experimental data presented in this guide offer a valuable resource for researchers and clinicians in the field of oncology drug development.
References
- 1. Facebook [cancer.gov]
- 2. ningetinib - My Cancer Genome [mycancergenome.org]
- 3. This compound | C38H37FN4O8S | CID 73442844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 1394820-77-9 [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. CT-053 tosylate | VEGF and PDGF inhibitor | CAS# 1394820-77-9 | InvivoChem [invivochem.com]
- 8. 1394820-77-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 1394820-77-9 [chemicalbook.com]
An In-depth Technical Guide to Ningetinib Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ningetinib Tosylate, a multi-kinase inhibitor with significant potential in oncology. This document details its chemical identity, mechanism of action, relevant signaling pathways, quantitative efficacy data, and key experimental protocols.
Chemical Identity
This compound is the tosylate salt form of ningetinib.[1][2][3][4] The presence of the tosylate group enhances its solubility and bioavailability.
-
IUPAC Name: N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide;4-methylbenzenesulfonic acid[1][5]
-
Molecular Weight: 728.8 g/mol [5]
Mechanism of Action
This compound is an orally available, potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[2][5][6] It primarily targets c-Met (hepatocyte growth factor receptor, HGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (Flt3).[1][2][3][4]
The fundamental mechanism of action involves the competitive binding of this compound to the ATP-binding pocket of these kinases.[2] This binding event prevents the phosphorylation and subsequent activation of the kinases, thereby disrupting their downstream signaling pathways. The inhibition of these pathways ultimately leads to a reduction in tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2][3]
Signaling Pathways and Inhibitory Action
This compound's therapeutic potential stems from its ability to concurrently inhibit several key signaling pathways implicated in cancer progression.
c-Met and VEGFR2 Signaling Inhibition
The c-Met and VEGFR2 pathways are crucial for tumor growth and angiogenesis. Ningetinib potently inhibits the phosphorylation of c-Met and its downstream signaling kinases, including AKT and ERK1/2.[5] Similarly, it blocks VEGFR2 signaling, which is essential for endothelial cell proliferation and migration.
References
- 1. ningetinib - My Cancer Genome [mycancergenome.org]
- 2. Buy this compound | 1394820-77-9 [smolecule.com]
- 3. This compound | C38H37FN4O8S | CID 73442844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
Ningetinib Tosylate: A Multi-Kinase Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ningetinib Tosylate is an orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in cancer progression.[1][2][3][4] This potent inhibitor has demonstrated significant anti-neoplastic activity in preclinical studies, particularly in hematological malignancies and solid tumors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key preclinical data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of several key RTKs, thereby inhibiting their phosphorylation and downstream signaling.[1] The primary targets of this compound include c-MET (hepatocyte growth factor receptor), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (FLT3).[1][2][3][4] By blocking these pathways, this compound effectively inhibits tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2][3][4]
Recent research has highlighted its potent activity against FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations, a common driver of Acute Myeloid Leukemia (AML).[3][5] Ningetinib has been shown to inhibit the phosphorylation of FLT3 and its downstream signaling proteins, including STAT5, AKT, and ERK, in FLT3-ITD positive AML cells.[3][5]
Preclinical Data
The anti-tumor activity of this compound has been evaluated in various preclinical models, demonstrating its potential as a therapeutic agent.
In Vitro Efficacy
This compound has shown potent inhibitory activity against its target kinases and cancer cell lines.
| Target Kinase | IC50 (nM) |
| c-Met | 6.7 |
| VEGFR2 | 1.9 |
| Axl | <1.0 |
| Cell Line | Cancer Type | FLT3 Mutation | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia (AML) | ITD | 1.64 |
| MOLM13 | Acute Myeloid Leukemia (AML) | ITD | 3.56 |
| K562 | Chronic Myeloid Leukemia | WT | >1000 |
| HL60 | Acute Promyelocytic Leukemia | WT | >1000 |
| OCI-AML2 | Acute Myeloid Leukemia (AML) | WT | >1000 |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | WT | >1000 |
| U937 | Histiocytic Lymphoma | WT | >1000 |
| THP-1 | Acute Monocytic Leukemia | WT | >1000 |
Data sourced from preclinical studies.[3]
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in xenograft models of AML.
| Xenograft Model | Treatment | Outcome |
| MOLM13 (AML) | Ningetinib (30 mg/kg, daily for 14 days) | Significantly prolonged survival compared to vehicle and quizartinib. |
| Ba/F3-FLT3-ITD (AML) | Ningetinib (30 mg/kg, daily for 14 days) | Superior anti-leukemia activity compared to gilteritinib and quizartinib. |
| Ba/F3-FLT3-ITD-F691L | Ningetinib (30 mg/kg, daily for 14 days) | Overcame secondary drug resistance, showing superior activity. |
Data from a 2024 study on Ningetinib in AML.[3]
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
The following are detailed methodologies for key experiments cited in preclinical studies of this compound.
Cell Proliferation Assay (CCK-8)
This protocol is for assessing the effect of this compound on the proliferation of AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed AML cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for 72 hours at 37°C.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is for analyzing the phosphorylation status of FLT3 and its downstream signaling proteins.
Materials:
-
AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed AML cells and treat with various concentrations of this compound for 2-6 hours.
-
Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Model
This protocol describes the establishment of an AML xenograft model and the evaluation of this compound's efficacy.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
MOLM-13 or Ba/F3-FLT3-ITD cells
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
Procedure:
-
Subcutaneously inject 5 x 10^6 MOLM-13 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
Continue treatment for a specified period (e.g., 14-21 days) or until the tumor volume in the control group reaches a predetermined endpoint.
-
For survival studies, monitor the mice until they meet the criteria for euthanasia.
-
Analyze the data for tumor growth inhibition and overall survival.
Conclusion
This compound is a promising multi-kinase inhibitor with potent anti-cancer activity, particularly in cancers driven by c-MET, VEGFR2, Axl, and FLT3 mutations. The preclinical data strongly support its further investigation in clinical settings. The detailed protocols and visualizations provided in this guide are intended to facilitate further research and development of this compound for the treatment of various cancers.
References
- 1. ningetinib - My Cancer Genome [mycancergenome.org]
- 2. This compound | C38H37FN4O8S | CID 73442844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Ningetinib Tosylate: A Multi-Targeted Tyrosine Kinase Inhibitor for Oncological Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Ningetinib Tosylate (CT-053PTSA) is an orally bioavailable small molecule tyrosine kinase inhibitor (TKI) demonstrating potent activity against a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the preclinical and early clinical data on this compound, with a focus on its mechanism of action, experimental validation, and preliminary clinical profile.
Mechanism of Action: Multi-Targeted Kinase Inhibition
This compound functions as a multi-targeted TKI, competitively binding to the ATP-binding pocket of several key RTKs, thereby inhibiting their phosphorylation and downstream signaling.[1] Its primary targets include c-MET (hepatocyte growth factor receptor), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), AXL, MER, and Fms-like tyrosine kinase 3 (FLT3).[2] The inhibition of these pathways disrupts critical cellular processes in cancer, including proliferation, survival, angiogenesis, and invasion.[2]
Targeted Signaling Pathways
The binding of this compound to its target kinases leads to the inhibition of several downstream signaling cascades. Notably, in preclinical models, Ningetinib has been shown to inhibit the phosphorylation of c-Met and its downstream effectors AKT and ERK1/2.[3] In the context of FLT3-mutated acute myeloid leukemia (AML), Ningetinib inhibits the STAT5, AKT, and ERK pathways.[4]
Preclinical Data
In Vitro Kinase and Cellular Activity
This compound has demonstrated potent inhibitory activity against its target kinases in both biochemical and cell-based assays. The IC50 values, which represent the concentration of the drug required to inhibit 50% of the target's activity, are summarized in the table below.
| Target | IC50 (nM) - Kinase Assay | IC50 (nM) - Cellular Assay |
| c-MET | 6.7[3] | 7.0 |
| VEGFR2 | 1.9[3] | 1.1 |
| AXL | <1.0[3] | 0.44 |
| FLT3 | 8.6 | 1.5 |
| MERTK | 14 | - |
Data sourced from preclinical characterization studies.
In cell-based functional assays, this compound inhibited HGF and VEGF-stimulated Human Umbilical Vein Endothelial Cell (HUVEC) proliferation with IC50 values of 8.6 nM and 6.3 nM, respectively.[3]
In Vivo Antitumor Efficacy
The antitumor activity of this compound has been evaluated in various xenograft models.
| Model Type | Cell Line/Tumor | Treatment | Outcome |
| Glioblastoma Xenograft | U87MG | 20 mg/kg/day (oral) | Prolonged median survival time (ILS=32%, p=0.003)[3] |
| Gastric Cancer CDX | SNU-5, MKN-45 | Not specified | Significant tumor growth inhibition[5] |
| Gastric Cancer PDX | GA0046, GA3121 | Not specified | Significant tumor growth inhibition[5] |
CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; ILS: Increase in life-span.
Experimental Protocols
In Vivo Xenograft Studies
A general methodology for establishing and evaluating the efficacy of this compound in xenograft models is outlined below.
Methodology:
-
Cell Culture: Human tumor cell lines with high expression of target kinases (e.g., SNU-5 and MKN-45 for c-MET) are cultured under standard conditions.[5]
-
Animal Model: Female BALB/cA nude mice (5-6 weeks old) are typically used.[5]
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse. For patient-derived xenografts (PDX), tumor fragments are directly implanted.[5]
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally, while the control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored. The primary endpoint is typically tumor growth inhibition or an increase in survival time.
Phase I Clinical Trial Data
A first-in-human, open-label, single-arm, dose-escalation (3+3 design) Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors (NCT04577703).[3]
Patient Demographics and Dosing
-
Number of Patients: 20
-
Dose Cohorts: 15 mg, 30 mg, 60 mg, 100 mg, and 150 mg, administered once daily (QD).
Safety and Tolerability
-
Maximum Tolerated Dose (MTD): 100 mg QD.
-
Dose-Limiting Toxicities (DLTs): Observed in 3 patients (1 in the 100 mg cohort and 2 in the 150 mg cohort).
-
Most Common Treatment-Related Adverse Events (TRAEs):
-
Transaminase elevation (65%)
-
Leukopenia (45%)
-
Neutropenia (35%)
-
Pharmacokinetics
This compound was rapidly absorbed following oral administration. The maximum plasma concentration (Cmax) and the area under the curve (AUC) increased proportionally with the dose.
| Dose | Cmax (ng/mL) - Day 1 | AUC0-24h (ngh/mL) - Day 1 | Cmax (ng/mL) - Day 28 | AUC0-24h (ngh/mL) - Day 28 |
| 60 mg | ~1500 | ~15000 | ~2000 | ~25000 |
| 100 mg | ~2500 | ~25000 | ~3000 | ~40000 |
Approximate values based on published graphical data.
Metabolism: this compound is primarily metabolized by cytochrome P450 enzymes, including CYP1A1, CYP1B1, CYP2C9, and CYP3A4.[1] The main metabolite is the N-demethylated form (M1).[1]
Antitumor Activity
Of the 17 patients evaluable for tumor response, 29.4% achieved stable disease.
Conclusion
This compound is a promising multi-targeted tyrosine kinase inhibitor with potent preclinical activity against several key oncogenic drivers. The results from the Phase I clinical trial in patients with advanced solid tumors indicate a manageable safety profile and establish a recommended dose for further investigation. Ongoing and future studies will continue to define the therapeutic potential of this compound in various cancer types.
References
- 1. Buy this compound | 1394820-77-9 [smolecule.com]
- 2. ningetinib - My Cancer Genome [mycancergenome.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization and phase I clinical trial of CT053PTSA targets MET, AXL, and VEGFR2 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Ningetinib Tosylate: A Novel Tyrosine Kinase Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Ningetinib Tosylate, a promising multi-target tyrosine kinase inhibitor, and its therapeutic potential in the context of Acute Myeloid Leukemia (AML). The document details its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its anti-leukemic activity, with a focus on AML harboring FMS-like tyrosine kinase 3 (FLT3) mutations.
Introduction to this compound and its Rationale in AML
This compound is an orally bioavailable small molecule inhibitor targeting several receptor tyrosine kinases implicated in cancer pathogenesis, including FMS-like tyrosine kinase 3 (FLT3), c-MET, vascular endothelial growth factor receptor 2 (VEGFR2), Axl, and Mer.[1][2] Its multi-targeted profile makes it a compelling candidate for cancers driven by aberrant signaling through these pathways.
In Acute Myeloid Leukemia (AML), mutations in the FLT3 gene are among the most common genetic alterations, occurring in approximately 30% of patients.[3] The most frequent type of FLT3 mutation is the internal tandem duplication (FLT3-ITD), which leads to constitutive activation of the FLT3 receptor.[3] This aberrant signaling drives leukemic cell proliferation and survival through downstream pathways such as STAT5, AKT, and ERK, and is associated with a poor prognosis.[3][4][5][6] Ningetinib's potent inhibitory activity against FLT3 makes it a promising therapeutic strategy for this high-risk AML patient population.[4][5][6]
Mechanism of Action
Ningetinib exerts its anti-leukemic effects by directly binding to and inhibiting the kinase activity of FLT3. Molecular docking studies suggest that ningetinib acts as a type II FLT3 inhibitor.[6] By blocking the autophosphorylation of FLT3, it effectively abrogates the downstream signaling cascades that are critical for the survival and proliferation of FLT3-mutated AML cells.[4][5][6] The inhibition of the STAT5, AKT, and ERK pathways ultimately leads to cell cycle arrest and apoptosis in malignant cells.[4][5][6]
Below is a diagram illustrating the FLT3 signaling pathway and the inhibitory action of Ningetinib.
Caption: FLT3 Signaling Pathway Inhibition by Ningetinib.
Preclinical Efficacy
The anti-leukemic activity of Ningetinib has been evaluated in both in vitro and in vivo preclinical models of AML.
In Vitro Activity
Ningetinib has demonstrated potent and selective inhibitory activity against AML cell lines harboring the FLT3-ITD mutation.[6] The half-maximal inhibitory concentrations (IC50) from cell proliferation assays are summarized in the table below.
| Cell Line | FLT3 Status | IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | 1.64 | [6] |
| MOLM13 | FLT3-ITD | 3.56 | [6] |
| K562 | FLT3-WT | >3000 | [6] |
| HL60 | FLT3-WT | >3000 | [6] |
| OCI-AML2 | FLT3-WT | >3000 | [6] |
| OCI-AML3 | FLT3-WT | >3000 | [6] |
| U937 | FLT3-WT | >3000 | [6] |
| THP-1 | FLT3-WT | >3000 | [6] |
As shown in the table, Ningetinib exhibits high potency against FLT3-ITD positive cell lines while having minimal cytotoxic effects on FLT3 wild-type (WT) cell lines, highlighting its selectivity.[6] Furthermore, studies have shown that Ningetinib effectively inhibits the proliferation of primary AML cells from patients with FLT3-ITD mutations at concentrations above 100 nM, whereas primary cells with wild-type FLT3 were insensitive up to 3000 nM.[6]
In Vivo Efficacy
The in vivo anti-leukemic effects of Ningetinib have been assessed in mouse models of AML. In leukemia mouse models induced with cells expressing FLT3-ITD and the drug-resistant FLT3-ITD-F691L mutation, Ningetinib demonstrated superior anti-tumor activity compared to the established FLT3 inhibitors gilteritinib and quizartinib.[4][5][6] Treatment with Ningetinib significantly prolonged the survival of these mice, suggesting its potential to overcome clinical resistance to current therapies.[4][5][6]
Experimental Protocols
This section details the key experimental methodologies employed in the preclinical evaluation of Ningetinib in AML.
Cell Proliferation Assay
This assay is used to determine the cytotoxic effects of Ningetinib on AML cell lines.
-
Cell Culture: AML cell lines (e.g., MV4-11, MOLM13, K562, HL60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is measured using a commercially available assay kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The IC50 values are calculated by plotting the percentage of cell viability against the log concentration of Ningetinib and fitting the data to a dose-response curve.
Immunoblotting (Western Blot)
Immunoblotting is used to assess the effect of Ningetinib on the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Cell Lysis: AML cells treated with Ningetinib or a vehicle control are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of FLT3, STAT5, AKT, and ERK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-leukemic efficacy of Ningetinib in a living organism.
-
Cell Implantation: Immunodeficient mice (e.g., NOD/SCID) are intravenously injected with human AML cells (e.g., MOLM13) or Ba/F3 cells engineered to express human FLT3-ITD.
-
Treatment: Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood analysis), the mice are randomized into treatment and control groups. Ningetinib is administered orally at a predetermined dose and schedule.
-
Monitoring: The tumor burden is monitored regularly. The overall health and survival of the mice are also recorded.
-
Endpoint Analysis: At the end of the study, tissues may be collected for further analysis, such as immunohistochemistry or flow cytometry, to assess the extent of leukemic infiltration.
Below is a diagram illustrating a typical experimental workflow for evaluating a novel inhibitor like Ningetinib in AML.
Caption: Preclinical Evaluation Workflow for Ningetinib in AML.
Clinical Development
This compound has been investigated in a phase 1 clinical trial for advanced solid tumors, where AML was the most frequently studied disease, and the presence of an FLT3 mutation was a key inclusion criterion.[1][6] While this trial is now closed, the promising preclinical data, particularly its efficacy against resistant mutations, suggests that further clinical investigation of Ningetinib in FLT3-mutated AML is warranted.[1]
Conclusion
This compound is a potent, multi-targeted tyrosine kinase inhibitor with significant preclinical activity against Acute Myeloid Leukemia, especially in the context of FLT3-ITD mutations. Its ability to overcome resistance mechanisms associated with current FLT3 inhibitors makes it a promising candidate for further development. The in-depth understanding of its mechanism of action and the robust preclinical data provide a strong rationale for its continued investigation in clinical trials for patients with this high-risk leukemia.
References
- 1. ningetinib - My Cancer Genome [mycancergenome.org]
- 2. Facebook [cancer.gov]
- 3. Mechanisms of Resistance to Small Molecules in Acute Myeloid Leukemia [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of Ningetinib Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ningetinib Tosylate (CT-053) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) demonstrating significant potential in oncology. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic data. Detailed experimental protocols for key studies are provided to facilitate reproducibility and further investigation. The information is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic utility of this compound.
Introduction
This compound is the tosylate salt form of Ningetinib, a potent small molecule inhibitor of several receptor tyrosine kinases implicated in oncogenesis and tumor progression.[1][2] Its multi-targeted nature allows it to concurrently disrupt multiple signaling pathways crucial for tumor cell proliferation, survival, angiogenesis, and metastasis.[1][3] This document synthesizes the current publicly available data on the pharmacological properties of this compound.
Mechanism of Action
This compound exerts its anti-neoplastic effects by competitively binding to the ATP-binding pocket of several receptor tyrosine kinases.[4] The primary targets of this compound include c-MET (hepatocyte growth factor receptor), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (FLT3).[1][3] By inhibiting the autophosphorylation and activation of these kinases, this compound effectively blocks their downstream signaling cascades, such as the STAT5, AKT, and ERK pathways.[5][6] This disruption of key cellular signaling leads to the inhibition of tumor cell growth and the induction of apoptosis.[4][6]
Visualized Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by this compound.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ningetinib - My Cancer Genome [mycancergenome.org]
- 4. Nilotinib preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Ningetinib Tosylate: A Technical Guide to its Function as a c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ningetinib Tosylate (also known as CT-053) is an orally available, small-molecule tyrosine kinase inhibitor (TKI) with potent antineoplastic activity.[1][2][3] It is designed to target multiple receptor tyrosine kinases (RTKs) that are often dysregulated in various cancers and play crucial roles in tumor cell proliferation, survival, angiogenesis, invasion, and metastasis.[1][2][4] A primary target of Ningetinib is the c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR). This document provides a comprehensive technical overview of this compound's function as a c-Met inhibitor, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.
The c-Met Signaling Pathway in Oncology
The c-Met receptor tyrosine kinase and its sole known ligand, hepatocyte growth factor (HGF), form a signaling pathway essential for normal physiological processes like embryonic development and tissue repair.[5] However, aberrant activation of the c-Met pathway is a well-established driver of tumorigenesis and metastatic progression in numerous human cancers, including non-small cell lung cancer (NSCLC), breast cancer, and glioblastoma.[5][6][7]
Dysregulation can occur through various mechanisms, including:
-
Gene Amplification or Mutations: Leading to overexpression or constitutive activation of the c-Met receptor.[5][6]
-
Protein Overexpression: Increased c-Met protein levels on the cell surface.[5]
-
Autocrine/Paracrine Loops: Tumors producing their own HGF, leading to persistent self-stimulation.[8]
Upon HGF binding, c-Met undergoes dimerization and autophosphorylation, creating docking sites for adaptor proteins like GRB2 and GAB1. This initiates several downstream signaling cascades critical for cancer progression[6][7]:
-
RAS/MAPK Pathway: Primarily drives cell proliferation.[5][7]
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.[5][7]
-
STAT Pathway: Regulates the transcription of genes involved in cell survival, proliferation, and invasion.[5][6][7]
The coordinated activation of these pathways endows cancer cells with aggressive phenotypes, including enhanced proliferation, survival, motility, invasion, and angiogenesis, making c-Met a compelling target for therapeutic intervention.[6][9]
References
- 1. Facebook [cancer.gov]
- 2. This compound | C38H37FN4O8S | CID 73442844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy this compound | 1394820-77-9 [smolecule.com]
- 5. c-MET [stage.abbviescience.com]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Ningetinib Tosylate: A Technical Guide to its VEGFR2 Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ningetinib Tosylate (also known as CT-053) is an orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It demonstrates potent activity against vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis, as well as other RTKs implicated in cancer progression, including c-MET, Axl, Mer, and Fms-like tyrosine kinase 3 (Flt3).[1][2] This technical guide provides an in-depth overview of the VEGFR2 inhibitor activity of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of target kinases, including VEGFR2. This competitive inhibition prevents the phosphorylation of the kinase and subsequently blocks the activation of downstream signaling pathways. By disrupting these pathways, this compound can inhibit tumor cell proliferation, survival, angiogenesis, and metastasis.[1]
Quantitative Inhibitor Activity
The inhibitory potency of this compound against various kinases has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) |
| VEGFR2 | 1.9 |
| c-Met | 6.7 |
| Axl | <1.0 |
Data sourced from commercially available information on this compound.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize the activity of this compound are provided below. While specific protocols for generating the exact IC50 values for this compound are not publicly available, the following represents standard and detailed procedures for such evaluations.
VEGFR2 Kinase Inhibition Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well white microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Prepare a master mix containing the kinase buffer, ATP, and the peptide substrate.
-
Add 20 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 25 µL of diluted VEGFR2 enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
VEGF-Stimulated Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the ability of this compound to inhibit the proliferation of endothelial cells stimulated by VEGF.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-A
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
96-well clear-bottom cell culture plates
Procedure:
-
Seed HUVECs into a 96-well plate at a density of approximately 5,000 cells per well in complete EGM-2 medium and allow them to attach overnight.
-
The following day, replace the medium with a basal medium containing a low percentage of FBS (e.g., 0.5%) and starve the cells for 4-6 hours.
-
Prepare serial dilutions of this compound in the low-serum medium.
-
Pre-incubate the cells with the various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells by adding VEGF-A to a final concentration of 50 ng/mL to all wells except for the unstimulated control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using the CellTiter-Glo® assay or MTT assay according to the manufacturer's protocol.
-
The IC50 value is determined by plotting the percentage of inhibition of VEGF-stimulated proliferation against the logarithm of the inhibitor concentration.
Western Blot Analysis of VEGFR2 Phosphorylation
This assay is used to determine the effect of this compound on the phosphorylation of VEGFR2 in a cellular context.
Materials:
-
HUVECs or another VEGFR2-expressing cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Plate HUVECs and grow to near confluence.
-
Serum-starve the cells as described in the proliferation assay protocol.
-
Treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total VEGFR2 and a loading control like β-actin.
Signaling Pathways and Visualizations
This compound's inhibition of VEGFR2 blocks downstream signaling cascades crucial for angiogenesis. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected.
Caption: VEGFR2 signaling pathways inhibited by this compound.
Caption: Experimental workflow for assessing Ningetinib's VEGFR2 activity.
Conclusion
This compound is a potent, multi-targeted tyrosine kinase inhibitor with significant activity against VEGFR2. Its ability to block VEGFR2-mediated signaling pathways translates to the inhibition of endothelial cell proliferation, a critical process in angiogenesis. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on the preclinical and clinical evaluation of this compound and other VEGFR2 inhibitors. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to Ningetinib Tosylate: Axl Kinase Inhibition in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ningetinib Tosylate, also known as CT-053, is an orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in cancer progression.[1] This potent therapeutic agent demonstrates significant inhibitory activity against key drivers of tumor growth, angiogenesis, and metastasis, including c-MET, vascular endothelial growth factor receptor 2 (VEGFR2), and notably, Axl.[2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action with a primary focus on its inhibition of the Axl kinase signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Mechanism of Action: Targeting the Axl Signaling Pathway
This compound exerts its anti-neoplastic effects by competitively binding to the ATP-binding pocket of several RTKs, thereby blocking their phosphorylation and downstream signaling cascades.[4][5][6] Axl, a member of the TAM (Tyro3, Axl, Mer) family of RTKs, is a critical target of Ningetinib.[1][2] The Axl signaling pathway, when activated by its ligand Gas6 (growth arrest-specific 6), plays a pivotal role in cell survival, proliferation, migration, and invasion.[7][8][9][10] Overexpression of Axl is associated with poor prognosis and drug resistance in various cancers.[7][8]
Ningetinib's inhibition of Axl effectively abrogates these downstream effects. Upon Axl inhibition, key signaling nodes such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways are downregulated.[7][8][9][11] This disruption of oncogenic signaling leads to decreased tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis.[4]
Axl Signaling Pathway Inhibition by this compound
Caption: Axl signaling pathway and its inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound against Axl and other key kinases, as well as its effects on cellular processes, are summarized below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Assay Type |
| Axl | <1.0 | Cell-free assay |
| c-Met | 6.7 | Cell-free assay |
| VEGFR2 | 1.9 | Cell-free assay |
| Data sourced from MedChemExpress and Selleck Chemicals.[2][3] |
Table 2: In Vitro Cellular Activity of this compound
| Assay | Cell Line | IC₅₀ (nM) |
| HGF-stimulated HUVEC Proliferation | HUVEC | 8.6 |
| VEGF-stimulated HUVEC Proliferation | HUVEC | 6.3 |
| Data sourced from MedChemExpress.[2] |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome |
| U87MG Human Glioblastoma Xenograft | 20 mg/kg/day, oral administration (21 days) | 32% increase in life-span (p=0.003) compared to vehicle-treated group. |
| Data sourced from MedChemExpress.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of Axl kinase inhibitors like this compound.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Objective: To determine the IC₅₀ value of this compound against Axl kinase.
Materials:
-
Recombinant human Axl kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the Axl kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (MTT Assay - Representative Protocol)
This protocol outlines a colorimetric assay to assess the effect of a compound on cell viability and proliferation.
Objective: To determine the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line (e.g., U87MG)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the diluted compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
In Vivo Tumor Xenograft Study (Representative Protocol)
This protocol describes the establishment of a tumor xenograft model to evaluate the in vivo efficacy of an anti-cancer agent.
Objective: To assess the anti-tumor activity of this compound in a human glioblastoma xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., U87MG)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or a mixture with Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg/day) or the vehicle control orally once daily.
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).
Mandatory Visualizations
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for a biochemical kinase inhibition assay.
Experimental Workflow: Cell Proliferation (MTT) Assay
Caption: Workflow for a cell proliferation MTT assay.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
This compound is a promising multi-targeted tyrosine kinase inhibitor with potent activity against Axl kinase. Its ability to disrupt key oncogenic signaling pathways provides a strong rationale for its continued investigation in preclinical and clinical settings. This technical guide offers a foundational resource for researchers and drug development professionals, providing essential data and methodologies to facilitate further exploration of this compound and other Axl inhibitors in the pursuit of novel cancer therapies.
References
- 1. This compound | C38H37FN4O8S | CID 73442844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. portlandpress.com [portlandpress.com]
- 11. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ningetinib Tosylate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ningetinib Tosylate (also known as CT053PTSA) is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI). It targets multiple receptor tyrosine kinases that are pivotal in tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2] This document provides detailed application notes and protocols for utilizing this compound in various cell-based assays to evaluate its efficacy and mechanism of action.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the following key receptor tyrosine kinases:
-
c-Met (Hepatocyte Growth Factor Receptor - HGFR)
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
-
Axl
-
Mer
By binding to the ATP-binding pocket of these kinases, this compound blocks their phosphorylation and activation, thereby inhibiting their downstream signaling pathways. This leads to a reduction in tumor growth, angiogenesis, and metastasis in cancers where these pathways are dysregulated.[1][2]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the inhibitory activity of this compound in both biochemical and cell-based assays.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| c-Met | 6.7[3] |
| VEGFR2 | 1.9[3] |
| Axl | <1.0[3] |
Table 2: Cell-Based Inhibitory Activity of this compound
| Cell Line | Assay | IC50 (nM) | Cancer Type/Cell Type | Reference |
| MV4-11 | Cell Proliferation | 1.64 | Acute Myeloid Leukemia (FLT3-ITD positive) | [4] |
| MOLM13 | Cell Proliferation | 3.56 | Acute Myeloid Leukemia (FLT3-ITD positive) | [4] |
| HUVEC | VEGF-stimulated Proliferation | 8.6 | Human Umbilical Vein Endothelial Cells | [3] |
| Rat Aortic Rings | Microvascular Angiogenesis | 6.3 | Rat Aorta | [3] |
| K562, HL60, OCI-AML2, OCI-AML3, U937, THP-1 | Cell Proliferation | No significant cytotoxic effect | Leukemia (FLT3-wild type) | [4] |
Signaling Pathways and Experimental Workflows
This compound Target Signaling Pathways
The following diagram illustrates the primary signaling pathways inhibited by this compound.
Experimental Workflow: Cell Viability and Apoptosis Assays
The following diagram outlines the general workflow for assessing the effect of this compound on cancer cell viability and apoptosis.
References
Application Notes and Protocols for Ningetinib Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ningetinib Tosylate is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1] It has shown significant activity against key drivers of tumor growth, angiogenesis, and metastasis. This document provides a comprehensive overview of the in vitro inhibitory activity of this compound, detailed protocols for determining its half-maximal inhibitory concentration (IC50), and an illustration of its targeted signaling pathways.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the phosphorylation of several key RTKs, including c-Met, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (FLT3).[1] By blocking the ATP-binding sites of these kinases, this compound effectively abrogates downstream signaling pathways crucial for cancer cell proliferation, survival, and migration. Recent studies have highlighted its efficacy in Acute Myeloid Leukemia (AML) by inhibiting the FLT3 signaling pathway, including downstream targets such as STAT5, AKT, and ERK.
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified against several purified kinases and in cell-based assays. The following tables summarize the available IC50 values.
Table 1: this compound IC50 Values against Purified Kinases
| Target Kinase | IC50 (nM) |
| c-Met | 6.7 |
| VEGFR2 | 1.9 |
| Axl | <1.0 |
Data sourced from MedChemExpress.[1]
Table 2: this compound IC50 Values in Cell-Based Assays
| Cell Line/Assay Type | IC50 (nM) |
| HGF-stimulated HUVEC proliferation | 8.6 |
| VEGF-stimulated HUVEC proliferation | 6.3 |
| MOLM-13 (AML) | Data not publicly available |
| MV4-11 (AML) | Data not publicly available |
HUVEC data sourced from MedChemExpress.[1] Proliferation assays on MOLM-13 and MV4-11 cell lines have been performed, confirming inhibitory activity, though specific IC50 values were not available in the public domain at the time of this report.[2]
Experimental Protocols
Determining the IC50 value is a critical step in evaluating the potency of a compound. Below are detailed protocols for two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: IC50 Determination using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the Promega CellTiter-Glo® assay, which measures ATP levels as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence readings.
-
-
Compound Preparation and Treatment:
-
Follow the same compound preparation and treatment procedure as described in the MTT assay protocol.
-
-
CellTiter-Glo® Reagent Addition and Incubation:
-
After the 48-72 hour incubation with this compound, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Luminescence Reading:
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound.
This compound Signaling Pathway Inhibition
Caption: Inhibition of key signaling pathways by this compound.
References
Application Notes and Protocols for Ningetinib Tosylate in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ningetinib Tosylate is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It primarily targets c-MET (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), Axl, Mer, and Flt3 (Fms-like tyrosine kinase 3).[1][2] By competitively binding to the ATP-binding pocket of these kinases, this compound disrupts downstream signaling pathways, thereby inhibiting tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2] These Application Notes provide detailed protocols for the dosing and administration of this compound in mice for preclinical research.
Data Presentation
Table 1: Reported Dosing of this compound in Mice
| Mouse Model | Dose | Administration Route | Frequency | Duration | Reference |
| Acute Myeloid Leukemia (AML) Xenograft (MOLM13 cells in NSG mice) | 30 mg/kg | Oral gavage | Daily | 14 consecutive days | [3] |
| Acute Myeloid Leukemia (AML) Allograft (Ba/F3-FLT3-ITD cells in BALB/c mice) | 30 mg/kg | Oral gavage | Daily | Until first death in vehicle group | |
| Orthotopic Glioblastoma Xenograft (U87MG cells) | 20 mg/kg | Oral | Daily | 21 days |
Table 2: Vehicle Formulation for Oral Administration
| Component | Proportion | Notes |
| DMSO | 10% | Initially dissolve this compound in DMSO to create a stock solution. |
| PEG300 | 40% | Add to the DMSO stock solution and mix thoroughly. |
| Tween-80 | 5% | Add to the DMSO/PEG300 mixture and mix thoroughly. |
| Saline | 45% | Add saline to the final mixture to achieve the desired final concentration. The working solution for in vivo experiments should be prepared fresh on the same day. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound solution for oral administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Heating block or sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Calculate the required amount of this compound based on the desired final concentration and total volume.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube to achieve a concentrated stock solution (e.g., 25 mg/mL).
-
Vortex thoroughly to dissolve the powder completely. Gentle heating or sonication may be used to aid dissolution if precipitation occurs.
-
-
Prepare Vehicle Mixture:
-
In a separate sterile tube, prepare the vehicle mixture by combining PEG300 and Tween-80 in the appropriate proportions (e.g., for a 1 mL final solution, mix 400 µL of PEG300 and 50 µL of Tween-80).
-
-
Prepare Final Dosing Solution:
-
Add the this compound stock solution to the vehicle mixture.
-
Vortex the solution until it is homogeneous.
-
Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume and concentration.
-
Important: The working solution for in vivo experiments should be prepared fresh daily.
-
Protocol 2: Administration of this compound by Oral Gavage in Mice
This protocol outlines the procedure for administering this compound to mice via oral gavage.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized feeding needles (gavage needles) for mice (e.g., 20-22 gauge, 1.5 inches)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately to determine the correct volume of the dosing solution to administer. The typical dosing volume for oral gavage in mice is 10 mL/kg of body weight.[1]
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
-
Administration:
-
Draw the calculated volume of the this compound solution into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.
-
Ensure the needle is correctly placed in the esophagus and not the trachea before slowly dispensing the solution.
-
Withdraw the needle gently.
-
-
Post-Administration Monitoring:
-
Monitor the mouse for any immediate adverse reactions.
-
Return the mouse to its cage and observe its behavior.
-
Throughout the study, monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and altered food and water intake. No significant weight loss or other serious toxic effects were observed in mice dosed at 30 mg/kg/day for 14 consecutive days.[3]
-
Protocol 3: Establishing a Subcutaneous Xenograft Tumor Model
This protocol provides a general method for establishing a subcutaneous tumor xenograft model in immunodeficient mice.
Materials:
-
Cancer cell line (e.g., MOLM13 for AML)
-
Immunodeficient mice (e.g., NSG mice)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture the desired cancer cell line under standard conditions.
-
Harvest the cells during their exponential growth phase.
-
Wash the cells with sterile PBS and resuspend them in a mixture of PBS or culture medium, with or without Matrigel, at the desired concentration (e.g., 1 x 10^7 cells in 100 µL).
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse according to approved institutional protocols.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow to a palpable size.
-
Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Initiation of Treatment:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Begin administration of this compound or vehicle control as described in Protocol 2.
-
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 3. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ningetinib Tosylate in a U87MG Glioblastoma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Ningetinib Tosylate in a U87MG glioblastoma xenograft model. The information is intended for researchers and scientists in the fields of oncology, neuro-oncology, and preclinical drug development.
Introduction
This compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) with potent activity against key drivers of tumor progression, including c-MET (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), and Axl.[1] These receptor tyrosine kinases are frequently overexpressed or dysregulated in glioblastoma, playing crucial roles in cell proliferation, survival, angiogenesis, and invasion. The U87MG cell line is a well-established and widely used model for human glioblastoma, forming aggressive tumors in vivo, making it a relevant model for preclinical evaluation of novel therapeutics. This document outlines the in vivo application of this compound in a U87MG orthotopic xenograft model, providing detailed experimental protocols and expected outcomes.
Quantitative Data Summary
The following tables summarize the in vitro potency of Ningetinib and its in vivo efficacy in the U87MG orthotopic xenograft model.
| Target Kinase | IC50 (nM) |
| c-Met | 6.7 |
| VEGFR2 | 1.9 |
| Axl | <1.0 |
Table 1: In vitro inhibitory activity of Ningetinib against its primary target kinases.
| Treatment Group | Dosage | Administration Route | Treatment Duration | Median Survival Time (MST) | Increase in Life-Span (ILS) |
| Vehicle Control | - | Oral | 21 days | Not specified | - |
| This compound | 20 mg/kg/day | Oral | 21 days | Prolonged | 32% (p=0.003) |
Table 2: In vivo efficacy of this compound in an orthotopic U87MG human glioblastoma xenograft model.
Experimental Protocols
1. U87MG Cell Culture and Preparation for Implantation
-
Cell Line: U87MG (ATCC® HTB-14™).
-
Culture Medium: Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile Phosphate Buffered Saline (PBS).
-
Add Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free PBS or Hank's Balanced Salt Solution (HBSS) for injection.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The viability should be >95%.
-
Adjust the cell concentration to 1 x 10^5 cells/µL in sterile PBS for orthotopic injection. Keep the cell suspension on ice.
-
2. Orthotopic U87MG Glioblastoma Xenograft Model Establishment
-
Animal Model: Athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane inhalation).
-
Stereotactic Implantation:
-
Secure the anesthetized mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole at the desired coordinates for the striatum (e.g., 0.5 mm anterior and 2.0 mm lateral to the bregma, at a depth of 3.0 mm).
-
Slowly inject 5 µL of the U87MG cell suspension (containing 5 x 10^5 cells) into the brain parenchyma using a Hamilton syringe with a 26-gauge needle.
-
Withdraw the needle slowly to prevent reflux of the cell suspension.
-
Close the scalp incision with surgical sutures or staples.
-
-
Post-operative Care: Administer analgesics as per institutional guidelines and monitor the animals for recovery.
3. This compound Formulation and Administration
-
Formulation: Prepare a suspension of this compound in a vehicle solution containing 5% DMSO, 35% PEG300, 10% Tween 80, and 50% sterile water.
-
Dosage: 20 mg/kg body weight.
-
Administration: Administer the formulated drug orally once daily via gavage.
-
Treatment Schedule:
-
Allow the tumors to establish for approximately 7-10 days post-implantation. Tumor establishment can be monitored by bioluminescence imaging if using luciferase-expressing U87MG cells.
-
Randomize the mice into treatment and vehicle control groups.
-
Initiate treatment and continue for 21 consecutive days.
-
4. Monitoring and Endpoint Analysis
-
Tumor Growth Monitoring:
-
For orthotopic models, monitor tumor progression using non-invasive imaging techniques such as bioluminescence imaging (BLI) for luciferase-expressing cells or magnetic resonance imaging (MRI).
-
Monitor animal health and body weight twice weekly.
-
-
Efficacy Endpoints:
-
Survival: Monitor the animals daily and record the date of mortality or euthanasia due to tumor burden (e.g., >20% weight loss, neurological symptoms). The primary efficacy endpoint is the increase in life-span (ILS).
-
Tumor Volume: At the end of the study, euthanize the animals, and carefully dissect the brains. Measure the tumor dimensions and calculate the tumor volume.
-
-
Pharmacodynamic Analysis:
-
Immunohistochemistry (IHC):
-
Fix the dissected brains in 10% neutral buffered formalin and embed in paraffin.
-
Prepare 5 µm sections and perform IHC staining for markers of interest, such as Ki-67 (proliferation), CD31 (angiogenesis), and the phosphorylated forms of c-Met, VEGFR2, and Axl to assess target engagement.
-
-
Western Blotting:
-
At the study endpoint, harvest tumors and snap-freeze them in liquid nitrogen.
-
Prepare protein lysates and perform Western blot analysis to assess the phosphorylation status of key downstream signaling proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways.
-
-
Visualizations
References
Application Notes and Protocols for Ningetinib Tosylate Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ningetinib Tosylate (also known as CT053PTSA) is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI). It primarily targets hepatocyte growth factor receptor (c-Met), vascular endothelial growth factor receptor 2 (VEGFR2), and AXL receptor tyrosine kinase.[1][2] By competitively binding to the ATP-binding pocket of these kinases, this compound disrupts downstream signaling pathways, such as the AKT, ERK1/2, and STAT5 pathways, thereby inhibiting tumor cell proliferation, angiogenesis, and survival.[1][3] This multi-targeted approach makes this compound a promising therapeutic agent for various cancers where these signaling pathways are dysregulated. These application notes provide a summary of cell lines sensitive to this compound, detailed protocols for assessing cellular sensitivity, and diagrams of the relevant signaling pathways and experimental workflows.
Sensitive Cell Lines and IC50 Values
This compound has demonstrated significant anti-proliferative activity across a range of cancer cell lines, particularly those with dysregulated c-Met or FMS-like tyrosine kinase 3 (FLT3) signaling. The half-maximal inhibitory concentration (IC50) values for Ningetinib (CT053, free base) in various cancer cell lines are summarized below.
Table 1: In Vitro Anti-proliferative Activity of Ningetinib in Gastric Cancer Cell Lines
| Cell Line | c-Met Gene Copy Number | IC50 (μM) |
| SNU-5 | 4.3 | 0.04 |
| MKN45 | 13.9 | 0.06 |
| KATO-II | 6.7 | 0.22 |
| SNU-620 | 5.2 | 0.38 |
| GTL-16 | 21.4 | 0.42 |
| OCUM-2M | 10.1 | 0.69 |
| Hs746T | 10.1 | 1.13 |
| NUGC-4 | 2.5 | 1.94 |
| BGC-823 | 2.5 | 3.32 |
| SGC-7901 | 2.5 | 4.16 |
| MKN28 | 2.5 | 5.21 |
| AGS | 2.5 | 6.13 |
| HGC-27 | 2.5 | 7.89 |
Data adapted from the supplementary materials of "Preclinical characterization and phase I clinical trial of CT053PTSA targets MET, AXL, and VEGFR2 in patients with advanced solid tumors".
Table 2: In Vitro Anti-proliferative Activity of Ningetinib in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) |
| MV4-11 | FLT3-ITD | 1.64 |
| MOLM13 | FLT3-ITD | 3.56 |
Data from "Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia".[3]
Note on NSCLC and Glioblastoma Cell Lines:
Signaling Pathways and Experimental Workflow
Signaling Pathway Targeted by this compound
References
Application Notes and Protocols: Evaluating the Efficacy of Ningetinib Tosylate in FLT3-ITD Positive Acute Myeloid Leukemia Cell Lines MOLM-13 and MV4-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ningetinib Tosylate is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI) targeting multiple receptor tyrosine kinases, including Fms-like tyrosine kinase 3 (FLT3).[1][2][3] Activating mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. The human AML cell lines MOLM-13 and MV4-11 both harbor FLT3-ITD mutations and are critical in vitro models for studying the efficacy of FLT3 inhibitors.[4] This document provides detailed application notes and protocols for assessing the cellular response of MOLM-13 and MV4-11 to this compound.
Cell Line Characteristics
MOLM-13 and MV4-11 are well-characterized human leukemia cell lines widely used in AML research. Both cell lines grow in suspension and are positive for the FLT3-ITD mutation, making them ideal models for evaluating FLT3-targeted therapies.
| Feature | MOLM-13 | MV4-11 |
| Cell Type | Human Acute Myeloid Leukemia (AML) | Human Biphenotypic B-Myelomonocytic Leukemia |
| Origin | Peripheral blood of a 20-year-old male with AML | Blast cells of a 10-year-old male with biphenotypic leukemia |
| Key Mutations | FLT3-ITD, MLL-AF9 | FLT3-ITD, MLL-AF4 (from t(4;11)) |
| Growth Properties | Suspension | Suspension |
| Signaling Pathway Dependency | FLT3, Ras/MEK/ERK, PI3K/Akt/mTOR | FLT3 |
Efficacy of this compound
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on FLT3-ITD positive AML cells.[4]
Cell Viability
This compound potently inhibits the proliferation of both MOLM-13 and MV4-11 cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values highlight its high degree of efficacy.
| Cell Line | This compound IC50 (nM) |
| MOLM-13 | 3.56 |
| MV4-11 | 1.64 |
Data sourced from a 2024 study on Ningetinib's effect on AML cell lines.[4]
Apoptosis and Cell Cycle Arrest
Treatment with this compound induces apoptosis and causes cell cycle arrest in both MOLM-13 and MV4-11 cells.
-
Apoptosis: A dose-dependent increase in the percentage of apoptotic cells (Annexin V positive) is observed following treatment.[4]
-
Cell Cycle: Ningetinib treatment leads to cell cycle arrest at the G1 phase.[4]
Signaling Pathway Inhibition
This compound effectively inhibits the constitutively active FLT3 signaling pathway in MOLM-13 and MV4-11 cells. This is evidenced by a dose- and time-dependent reduction in the phosphorylation of FLT3 and its key downstream effector proteins.[4]
-
p-FLT3: Reduced phosphorylation indicates direct target engagement.
-
p-STAT5: Inhibition of this downstream mediator is crucial for blocking leukemic cell proliferation and survival.
-
p-AKT: Downregulation of this pathway contributes to the pro-apoptotic effect.
-
p-ERK: Inhibition of the MAPK pathway further disrupts cell proliferation signals.
Figure 1: this compound inhibits the FLT3-ITD signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the response of MOLM-13 and MV4-11 cells to this compound.
Figure 2: General experimental workflow for evaluating this compound.
Cell Culture and Maintenance
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL. Split cultures every 2-3 days by adding fresh medium.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Seed 3 x 10^3 cells per well in 100 µL of culture medium in a 96-well plate.
-
Drug Treatment: Add varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) to the wells in triplicate. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Assay: Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding: Seed 2 x 10^5 cells/mL in 6-well plates.
-
Drug Treatment: Treat cells with DMSO or different concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect cells by centrifugation.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for Signaling Pathway Analysis
-
Cell Seeding and Treatment: Seed MOLM-13 and MV4-11 cells and treat with various concentrations of this compound for 2 to 6 hours.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify band intensities to determine the relative levels of protein phosphorylation.
Conclusion
The provided data and protocols offer a comprehensive framework for investigating the effects of this compound on the FLT3-ITD positive AML cell lines, MOLM-13 and MV4-11. These application notes will aid researchers in the preclinical evaluation of this promising targeted therapy for AML.
References
Application Notes and Protocols: Ba/F3 Cell Proliferation Assay with Ningetinib Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ba/F3 cell line, a murine interleukin-3 (IL-3) dependent pro-B cell line, is a cornerstone for kinase drug discovery and development.[1][2][3] Its utility lies in its dependence on IL-3 for proliferation and survival, a dependency that can be supplanted by the introduction of a constitutively active oncogenic kinase. This "oncogene addiction" makes engineered Ba/F3 cells a powerful tool to assess the efficacy of small molecule kinase inhibitors.[4][5] When an introduced kinase drives proliferation, the cells become IL-3 independent. Inhibition of this kinase restores IL-3 dependence and leads to a decrease in cell proliferation and viability, which can be readily measured.[6][7]
Ningetinib Tosylate is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor.[8] It has shown significant activity against several key kinases implicated in cancer cell proliferation, survival, and angiogenesis, including c-MET, VEGFR2, Axl, Mer, and Fms-like tyrosine kinase 3 (FLT3).[9][10] Notably, Ningetinib has demonstrated efficacy in preclinical models of acute myeloid leukemia (AML) harboring FLT3 internal tandem duplication (ITD) mutations, a common driver of this disease.[11] Furthermore, it has shown activity against resistance-conferring secondary mutations such as the F691L gatekeeper mutation in FLT3.[11][12]
These application notes provide a detailed protocol for utilizing the Ba/F3 cell proliferation assay to evaluate the inhibitory activity of this compound against wild-type and mutant forms of oncogenic kinases, using FLT3-ITD as a primary example.
Principle of the Assay
The Ba/F3 cell proliferation assay leverages the IL-3 dependency of the parental Ba/F3 cell line.
-
Parental Ba/F3 Cells: Require IL-3 in the culture medium for survival and proliferation. In the absence of IL-3, they undergo apoptosis.[2][3]
-
Engineered Ba/F3 Cells: Are genetically modified to express a constitutively active kinase (e.g., FLT3-ITD). This oncogenic kinase hijacks the cell's signaling pathways, driving proliferation and rendering the cells independent of IL-3.[5][7]
-
Inhibitor Treatment: When these engineered cells are treated with an inhibitor that targets the specific oncogenic kinase (e.g., this compound against FLT3-ITD), the proliferative signal is blocked.
-
Assay Readout: The inhibition of kinase activity leads to a dose-dependent decrease in cell proliferation and viability, which can be quantified using various methods, most commonly by measuring cellular ATP levels with assays like CellTiter-Glo®.[6] The resulting data is used to determine the half-maximal inhibitory concentration (IC50) of the compound.
Data Presentation
The inhibitory activity of this compound is quantified by determining its IC50 value, which represents the concentration of the inhibitor required to reduce the proliferation of the engineered Ba/F3 cells by 50%. The following tables summarize representative quantitative data for this compound against Ba/F3 cells engineered to express FLT3-ITD and a clinically relevant resistant mutant.
| Cell Line | Expressed Kinase | This compound IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Ba/F3 | FLT3-ITD | Data to be generated by the user's experiment | Gilteritinib | Insert reference value |
| Ba/F3 | FLT3-ITD-F691L | Data to be generated by the user's experiment | Gilteritinib | Insert reference value |
Note: The IC50 values are to be determined experimentally by following the provided protocol. Published studies have shown Ningetinib to be potent against these targets.[11]
Experimental Protocols
Ba/F3 Cell Culture and Maintenance
This protocol outlines the standard procedures for culturing and maintaining both parental and engineered Ba/F3 cell lines.
Materials:
-
Ba/F3 parental or engineered cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Recombinant murine IL-3 (for parental and as a control for engineered lines)
-
Selection antibiotic (e.g., Puromycin, G418), if applicable for the engineered cell line
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Sterile cell culture flasks (T-25 or T-75)
-
Sterile centrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Biosafety cabinet
-
Hemocytometer or automated cell counter
Complete Growth Medium:
-
For parental Ba/F3 cells: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL murine IL-3.
-
For engineered Ba/F3 cells (IL-3 independent): RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic.
Procedure:
-
Thawing Frozen Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate at 37°C with 5% CO2.
-
-
Cell Maintenance:
-
Ba/F3 cells grow in suspension.
-
Monitor cell density and viability every 2-3 days using a microscope and Trypan Blue exclusion.
-
Maintain the cell culture by adding fresh medium to keep the cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[13]
-
To subculture, determine the cell density and dilute the culture with fresh medium to a starting density of 1-2 x 10^5 cells/mL.
-
Ba/F3 Cell Proliferation Assay Protocol
This protocol describes the steps for performing a cell proliferation assay using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Engineered Ba/F3 cells (e.g., Ba/F3-FLT3-ITD)
-
Assay Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin (without IL-3 or selection antibiotic).
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Multichannel pipette
Procedure:
-
Cell Preparation:
-
Harvest the engineered Ba/F3 cells from culture by centrifugation at 125 x g for 5 minutes.
-
Wash the cells once with pre-warmed PBS to remove any residual growth factors or antibiotics.
-
Resuspend the cell pellet in assay medium and determine the viable cell concentration.
-
Adjust the cell suspension to a final concentration of 2 x 10^5 cells/mL in assay medium.
-
-
Compound Dilution:
-
Prepare a serial dilution of this compound in assay medium. A common starting point is a 2x concentrated serial dilution, from which 50 µL will be added to the cells. For a final top concentration of 1 µM, the highest concentration in the dilution plate should be 2 µM. Include a DMSO-only control (vehicle).
-
-
Cell Plating and Treatment:
-
Dispense 50 µL of the cell suspension (containing 10,000 cells) into each well of a 96-well opaque-walled plate.
-
Add 50 µL of the serially diluted this compound or vehicle control to the appropriate wells. The final volume in each well will be 100 µL.
-
Include control wells:
-
Cells + Vehicle (DMSO): Represents 100% proliferation.
-
Medium only (no cells): Background control.
-
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.[6] The optimal incubation time should be determined empirically for each cell line.
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[7][9]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[7]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][9]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only wells) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways inhibited by this compound.
Experimental Workflow
References
- 1. cytion.com [cytion.com]
- 2. Ba/F3 Cell Line - Creative Biogene [creative-biogene.com]
- 3. US researchers divulge new FLT3 inhibitors for leukemia | BioWorld [bioworld.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. ch.promega.com [ch.promega.com]
- 8. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 9. OUH - Protocols [ous-research.no]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human FLT3-ITD-F691L Stable Cell Line-Ba/F3 (CSC-RO0241) - Creative Biogene [creative-biogene.com]
- 13. genecopoeia.com [genecopoeia.com]
Application Notes and Protocols: Ningetinib Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ningetinib Tosylate is the tosylate salt form of ningetinib, an orally available and potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It demonstrates significant anti-neoplastic activity by targeting key pathways involved in tumor growth, angiogenesis, and metastasis.[1][3] The primary targets of Ningetinib include c-MET (hepatocyte growth factor receptor, HGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), AXL, Mer, and Fms-like tyrosine kinase 3 (FLT3).[1][2] By competitively binding to the ATP-binding pocket of these kinases, Ningetinib disrupts downstream signaling, leading to the inhibition of cancer cell proliferation and survival.[4][5] The tosylate salt formation enhances the compound's physicochemical properties, such as solubility and stability, compared to its free base form.[4]
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline solid.[4] Its solubility is highly dependent on the solvent. While it is practically insoluble in water, it exhibits excellent solubility in dimethyl sulfoxide (DMSO).[4][6]
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | 33.33 | 45.73 | [4] |
| DMSO | 8 | 10.98 | [7] |
| DMSO (Ningetinib free base) | 20 | 35.93 | [8] |
| Water | < 0.1 | Insoluble | [4][6] |
Note: The molecular weight of this compound is 728.79 g/mol , and the molecular weight of Ningetinib free base is 556.58 g/mol .[4][9] Variations in reported DMSO solubility may be due to differences in experimental conditions or the specific form of the compound tested (tosylate salt vs. free base).
Mechanism of Action: Signaling Pathway Inhibition
Ningetinib exerts its therapeutic effects by inhibiting the phosphorylation of several key receptor tyrosine kinases. This blockade prevents the activation of downstream signaling cascades that are crucial for cancer cell functions. The primary pathways affected include STAT5, AKT, and ERK, which regulate cell proliferation, survival, angiogenesis, and metastasis.[5][10]
Caption: Inhibition of RTK pathways by this compound.
Experimental Protocols
Preparation of a DMSO Stock Solution (e.g., 10 mM for in vitro use)
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted for various experimental applications.
Materials:
-
This compound powder (MW: 728.79 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 728.79 g/mol x 1000 mg/g = 7.29 mg
-
-
Weighing: Carefully weigh out 7.29 mg of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of sterile DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly. If necessary, gentle heating or sonication can be used to aid complete dissolution.[7] Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (6 months or more).[11]
Protocol for In Vitro Cell-Based Assays
This protocol outlines the steps for diluting the DMSO stock solution for treating cells in culture. A key consideration is to minimize the final DMSO concentration to prevent solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Cells plated in multi-well plates
-
Sterile pipette tips and tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of this compound required for the experiment (e.g., a dose-response curve from 1 nM to 1 µM).
-
Intermediate Dilutions: Perform serial dilutions of the 10 mM stock solution in sterile DMSO if necessary to achieve the desired concentration range. This is critical for dose-response experiments to ensure accuracy.[12]
-
Working Solution Preparation: Directly dilute the stock or intermediate stock solution into pre-warmed cell culture medium to create the final working solution.
-
Crucial Step: The final concentration of DMSO in the culture medium should be kept below 0.5%, with 0.1% being a widely recommended safe limit for most cell lines to avoid toxicity.[11][13]
-
Example: To achieve a 10 µM final concentration in 1 mL of medium, add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
-
Controls: Always include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the experimental groups.[11]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation and Analysis: Incubate the cells for the desired experimental duration and then proceed with the relevant downstream analysis (e.g., proliferation assay, western blot, apoptosis assay).
Caption: General workflow for preparing and using Ningetinib in vitro.
Preparation of Dosing Solution for In Vivo Animal Studies
For in vivo experiments, this compound is often formulated in a vehicle that includes co-solvents to maintain solubility in an aqueous-based solution suitable for administration (e.g., oral gavage).
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (Example Formulation): This protocol is an example, and the final formulation may need optimization based on the required dose and administration route.
-
Prepare the DMSO Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Mix Co-solvents: In a sterile tube, combine the DMSO stock solution with PEG300. For example, to prepare 1 mL of a final dosing solution, add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300 and mix thoroughly.[6]
-
Add Surfactant: Add a surfactant like Tween-80 to the mixture to improve stability. Continuing the example, add 50 µL of Tween-80 and mix until the solution is homogeneous.[6]
-
Final Dilution: Add the aqueous component, such as saline, to reach the final volume. In this example, add 450 µL of saline to bring the total volume to 1 mL.[6] The final vehicle composition would be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administration: The dosing solution should be prepared fresh on the day of use.[6] Mix well before administration to ensure a uniform suspension.
References
- 1. This compound | C38H37FN4O8S | CID 73442844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. ningetinib - My Cancer Genome [mycancergenome.org]
- 4. Buy this compound | 1394820-77-9 [smolecule.com]
- 5. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TAM Receptor | VEGFR | c-Met/HGFR | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Ningetinib Tosylate Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ningetinib Tosylate is a potent, orally bioavailable multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in cancer cell proliferation, survival, angiogenesis, and metastasis. Its primary targets include c-MET (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), Axl, Mer, and FLT3 (Fms-like tyrosine kinase 3).[1] Western blotting is a crucial technique to elucidate the mechanism of action of this compound by assessing its inhibitory effect on the phosphorylation of these target kinases and their downstream signaling pathways. These application notes provide detailed protocols and data presentation guidelines for the western blot analysis of this compound's targets.
Data Presentation
Quantitative Analysis of this compound's Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of this compound against its primary targets. It is important to note that while some data is derived from western blot analysis, other values are from in vitro kinase assays, providing a broader understanding of the compound's potency.
Table 1: IC50 Values of this compound Determined by In Vitro Kinase Assays
| Target | IC50 (nM) | Reference |
| c-MET | 6.7 | [2][3] |
| VEGFR2 | 1.9 | [2][3] |
| Axl | <1.0 | [2][3] |
Table 2: Cellular Inhibitory Activity of this compound from Proliferation and Western Blot Analysis
| Cell Line | Target Pathway | Assay Type | IC50 (nM) or Observed Effect | Reference |
| MV4-11 (FLT3-ITD) | FLT3 Signaling | Cell Proliferation | 1.64 | [4] |
| MOLM13 (FLT3-ITD) | FLT3 Signaling | Cell Proliferation | 3.56 | [4] |
| MV4-11, MOLM13 | p-FLT3, p-STAT5, p-AKT, p-ERK | Western Blot | Dose- and time-dependent inhibition | [4] |
| U87MG (glioblastoma) | p-c-MET, p-AKT, p-ERK1/2 | In Vivo Western Blot | Potent inhibition at 3 mg/kg | [2] |
Note: For the western blot data in Table 2, the referenced study demonstrated a clear dose-dependent decrease in phosphorylation of the indicated proteins upon treatment with this compound. However, specific IC50 values derived from the densitometry of these western blots were not provided in the publication. The effect was described as significant inhibition at nanomolar concentrations.[4]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental process for its validation, the following diagrams are provided.
Caption: Signaling pathways inhibited by this compound.
Caption: General workflow for Western Blot analysis.
Experimental Protocols
Protocol 1: Western Blot Analysis of FLT3, STAT5, AKT, and ERK Phosphorylation in Suspension Cell Lines (e.g., MV4-11, MOLM13)
This protocol is adapted from the methodology used to assess the effect of Ningetinib on FLT3 signaling in acute myeloid leukemia (AML) cell lines.[4]
1. Cell Culture and Treatment: a. Culture MV4-11 or MOLM13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed cells at a density of 1 x 10^6 cells/mL. c. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for desired time points (e.g., 2, 6, 24 hours). A DMSO-treated group should be used as a vehicle control.
2. Cell Lysis and Protein Extraction: a. After treatment, harvest cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS). c. Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the total protein.
3. Protein Quantification: a. Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (20-30 µg) per lane onto a 4-12% gradient SDS-polyacrylamide gel. c. Perform electrophoresis to separate the proteins. d. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
- Phospho-FLT3 (Tyr591)
- Total FLT3
- Phospho-STAT5 (Tyr694)
- Total STAT5
- Phospho-AKT (Ser473)
- Total AKT
- Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
- Total p44/42 MAPK (Erk1/2)
- β-Actin or GAPDH (as a loading control) c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ). d. Normalize the phosphorylated protein levels to the total protein levels. Further normalize to the loading control.
Protocol 2: General Western Blot Protocol for Adherent Cells to Analyze c-MET, VEGFR2, Axl, and Mer Phosphorylation
This protocol provides a general framework for analyzing the other primary targets of this compound in adherent cell lines that overexpress these receptors.
1. Cell Culture and Treatment: a. Plate adherent cells (e.g., U87MG for c-MET, HUVECs for VEGFR2) in appropriate growth medium and allow them to adhere and reach 70-80% confluency. b. Serum-starve the cells for 12-24 hours before treatment, if necessary, to reduce basal receptor phosphorylation. c. Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control (DMSO). d. For receptor activation, stimulate the cells with the respective ligand (e.g., HGF for c-MET, VEGF for VEGFR2) for a short period (e.g., 10-15 minutes) before lysis.
2. Protein Extraction and Quantification: a. Follow the same steps as in Protocol 1 (steps 2 and 3) for cell lysis and protein quantification.
3. SDS-PAGE and Protein Transfer: a. Proceed with SDS-PAGE and protein transfer as described in Protocol 1 (step 4).
4. Immunoblotting: a. Block the membrane as described in Protocol 1 (step 5a). b. Incubate with appropriate primary antibodies overnight at 4°C. Recommended primary antibodies include:
- Phospho-c-MET (Tyr1234/1235)
- Total c-MET
- Phospho-VEGFR2 (Tyr1175)
- Total VEGFR2
- Phospho-Axl (Tyr702)
- Total Axl
- Phospho-Mer (Tyr749)
- Total Mer
- Downstream signaling molecules (e.g., p-AKT, p-ERK)
- Loading control (e.g., β-Actin, GAPDH) c. Follow the washing and secondary antibody incubation steps as in Protocol 1 (steps 5c-5e).
5. Detection and Analysis: a. Perform detection and analysis as outlined in Protocol 1 (step 6).
Conclusion
The provided protocols and data offer a comprehensive guide for researchers investigating the effects of this compound on its key oncogenic targets. By employing these standardized western blot methodologies, scientists can effectively characterize the inhibitor's mechanism of action, determine its potency in a cellular context, and contribute to the broader understanding of its therapeutic potential in various cancers. Consistent application of these protocols will ensure the generation of reliable and reproducible data, which is essential for advancing drug development efforts.
References
Application Notes and Protocols for Flow Cytometry Analysis Following Ningetinib Tosylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ningetinib Tosylate and Flow Cytometry Analysis
This compound is an orally available, multi-targeted tyrosine kinase inhibitor (TKI) with potent activity against key drivers of oncogenesis, including c-MET, vascular endothelial growth factor receptor 2 (VEGFR2), AXL, Mer, and Fms-like tyrosine kinase 3 (FLT3).[1][2][3] These receptor tyrosine kinases are often dysregulated in various cancers, playing crucial roles in cell proliferation, survival, angiogenesis, and metastasis.[4][5] this compound exerts its antineoplastic effects by competitively binding to the ATP-binding pocket of these kinases, thereby inhibiting their phosphorylation and downstream signaling pathways.[1]
Recent studies have highlighted the efficacy of Ningetinib in acute myeloid leukemia (AML) with FLT3-ITD mutations, where it has been shown to inhibit cell proliferation, block the cell cycle, and induce apoptosis.[6][7] Flow cytometry is an indispensable tool for quantitatively assessing these cellular responses to drug treatment. This high-throughput technique allows for the rapid, single-cell analysis of apoptosis, cell cycle distribution, and the expression of specific protein markers (immunophenotyping), providing critical insights into the mechanism of action of therapeutic agents like this compound.[6][7]
These application notes provide detailed protocols for using flow cytometry to analyze the effects of this compound on cancer cells, focusing on apoptosis and cell cycle analysis.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on apoptosis and cell cycle distribution in FLT3-ITD positive AML cell lines.
Table 1: Induction of Apoptosis by this compound in AML Cell Lines [7]
| Cell Line | Treatment Duration | Ningetinib Concentration (nM) | Percentage of Apoptotic Cells (Annexin V+) |
| MV4-11 | 48 hours | 0 (DMSO) | ~5% |
| 1 | ~15% | ||
| 3 | ~30% | ||
| 10 | ~55% | ||
| MOLM13 | 48 hours | 0 (DMSO) | ~8% |
| 3 | ~20% | ||
| 10 | ~40% | ||
| 30 | ~60% |
Table 2: Cell Cycle Arrest Induced by this compound in AML Cell Lines [7]
| Cell Line | Treatment Duration | Ningetinib Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MV4-11 | 24 hours | 0 (DMSO) | ~45% | ~40% | ~15% |
| 3 | ~65% | ~25% | ~10% | ||
| MOLM13 | 24 hours | 0 (DMSO) | ~50% | ~35% | ~15% |
| 3 | ~70% | ~20% | ~10% |
Experimental Protocols
Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, MOLM13)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere (for adherent cell lines) or stabilize in suspension for 24 hours.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with a range of concentrations of this compound (e.g., 1 nM, 3 nM, 10 nM, 30 nM) and a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the cells for the desired treatment duration (e.g., 48 hours).
-
-
Cell Harvesting:
-
Suspension cells: Gently pipette the cells and transfer to a 15 mL conical tube.
-
Adherent cells: Aspirate the media, wash once with PBS, and detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate voltage settings for FSC, SSC, and fluorescence channels (e.g., FITC and PE-Texas Red for PI).
-
Collect data for at least 10,000 events per sample.
-
Data Analysis:
-
Gate on the main cell population based on FSC and SSC to exclude debris.
-
Create a quadrant plot of Annexin V-FITC vs. PI fluorescence.
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the procedure for analyzing the cell cycle distribution of cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, step 1. A typical treatment duration for cell cycle analysis is 24 hours.
-
-
Cell Harvesting:
-
Harvest cells as described in Protocol 1, step 2.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully aspirate the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., PE-Texas Red).
-
Collect data for at least 10,000 events per sample.
-
Data Analysis:
-
Gate on single cells using the pulse width or area vs. height of the PI signal to exclude doublets and aggregates.
-
Create a histogram of the PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Visualizations
Caption: Inhibition of multiple receptor tyrosine kinases by this compound.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Logical flow from data acquisition to efficacy assessment.
References
- 1. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLT3, a prognostic biomarker for acute myeloid leukemia (AML): Quantitative monitoring with a simple anti‐FLT3 interaction and flow cytometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Heterogeneity of Patient-Derived Acute Myeloid Leukemia Cells Subjected to SYK In Vitro Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Potential off-target effects of Ningetinib Tosylate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Ningetinib Tosylate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a multi-kinase inhibitor known to potently target several receptor tyrosine kinases (RTKs).[1][2][3] Its primary targets include c-MET (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), Axl, Mer, and Flt3 (Fms-like tyrosine kinase 3).[1][2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound functions as an ATP-competitive inhibitor.[1] It binds to the ATP-binding pocket of its target kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition ultimately disrupts key cellular processes involved in tumor growth, angiogenesis, and metastasis.[1][4]
Q3: What are the known downstream signaling pathways affected by this compound's on-target activity?
A3: By inhibiting its primary targets, this compound affects several critical downstream signaling pathways. These include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and STAT5 pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5]
Q4: Are there any known off-target effects of this compound from clinical studies?
A4: Clinical studies have reported several adverse effects that could potentially be linked to off-target activities. The most common of these include diarrhea, fatigue, hypertension, and rash.[6][7] Such side effects are common with multi-kinase inhibitors and can result from the inhibition of other kinases beyond the primary targets.[8]
Q5: Why is it important to consider the off-target effects of this compound in my research?
A5: Understanding the off-target profile of a kinase inhibitor is critical for accurately interpreting experimental results.[9] Off-target effects can lead to unexpected phenotypes, confounding data, and misinterpretation of the drug's specific mechanism of action.[9] Proactively assessing potential off-target activities helps to ensure the validity and specificity of your findings.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell phenotype (e.g., altered morphology, unexpected changes in proliferation/apoptosis) | The observed phenotype may be due to the inhibition of an off-target kinase that plays a role in the specific cellular context under investigation. | 1. Review the provided representative off-target profile of this compound to identify potential off-target kinases that could explain the observed phenotype. 2. Validate the involvement of the suspected off-target kinase using a more selective inhibitor for that kinase or through genetic approaches like siRNA/shRNA knockdown or CRISPR/Cas9 knockout.[9] 3. Perform a rescue experiment by overexpressing a drug-resistant mutant of the suspected off-target kinase. |
| Discrepancy between in vitro kinase assay data and cellular assay results | Cellular activity is influenced by factors not present in a biochemical assay, such as cell permeability, efflux pumps, and the engagement of off-target kinases that may have opposing or synergistic effects within the cellular signaling network. | 1. Confirm target engagement in a cellular context using techniques like Western blotting to assess the phosphorylation status of the primary target and its downstream effectors. 2. Consider performing a cellular thermal shift assay (CETSA) to verify target binding within intact cells.[5] 3. Evaluate the expression levels of the primary and potential off-target kinases in your specific cell line. |
| Inconsistent results across different cell lines | Different cell lines have varying kinome expression profiles. An off-target effect may be more pronounced in a cell line that expresses high levels of a particular off-target kinase. | 1. Characterize the expression levels of the primary targets and key potential off-target kinases in the cell lines being used. 2. Compare the cellular IC50 values of this compound across your panel of cell lines and correlate this with the expression of on- and off-target kinases. |
| Development of resistance to this compound in long-term studies | While resistance can arise from mutations in the primary target, it can also be mediated by the upregulation of bypass signaling pathways driven by off-target kinases. | 1. Perform a kinome-wide expression analysis to identify upregulated kinases in the resistant cells. 2. Investigate whether co-treatment with an inhibitor targeting the identified upregulated kinase can restore sensitivity to this compound. |
Data Presentation
On-Target Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Reference |
| c-Met | 6.7 | [10] |
| VEGFR2 | 1.9 | [10] |
| Axl | <1.0 | [10] |
| Flt3 | 1.64 - 3.56 | [4] |
| Mer | Not Publicly Available |
Representative Off-Target Kinase Profile of this compound
Disclaimer: A comprehensive off-target screening panel for this compound is not publicly available. The following table presents a plausible, representative profile based on the known targets and typical selectivity of multi-kinase inhibitors. This data is for illustrative purposes to guide experimental troubleshooting.
| Off-Target Kinase | IC50 (nM) | Kinase Family | Potential Implication |
| KIT | 25 | Tyrosine Kinase | Inhibition may affect hematopoiesis and melanogenesis. |
| PDGFRβ | 40 | Tyrosine Kinase | May contribute to anti-angiogenic effects but also potential cardiovascular side effects.[11] |
| SRC | 75 | Tyrosine Kinase | Could lead to effects on cell adhesion, growth, and differentiation. |
| LCK | 90 | Tyrosine Kinase | Potential for immunomodulatory effects. |
| RET | 120 | Tyrosine Kinase | Off-target inhibition could be relevant in certain cancer types. |
| Aurora A | >500 | Serine/Threonine Kinase | Low potential for effects on cell cycle regulation. |
| CDK2 | >1000 | Serine/Threonine Kinase | Unlikely to have significant direct effects on cell cycle progression. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.
1. Materials:
- Recombinant human kinases
- Kinase-specific peptide substrates
- This compound stock solution (e.g., 10 mM in DMSO)
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT, 0.01% Brij-35)
- ATP solution
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities
2. Procedure:
- Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer. The final concentration should typically range from 1 nM to 100 µM. Include a DMSO-only control.
- Kinase Reaction Setup:
- Add 5 µL of the diluted this compound or DMSO control to the wells of the assay plate.
- Add 10 µL of a solution containing the recombinant kinase and its specific peptide substrate to each well.
- Incubate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
- Initiate Kinase Reaction:
- Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Detect Kinase Activity:
- Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
- Data Analysis:
- Measure the luminescence using a plate reader.
- Subtract the background luminescence (no kinase control) from all readings.
- Normalize the data to the DMSO control (100% activity).
- Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. Buy this compound | 1394820-77-9 [smolecule.com]
- 2. This compound | C38H37FN4O8S | CID 73442844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ningetinib - My Cancer Genome [mycancergenome.org]
- 4. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. onclive.com [onclive.com]
- 8. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Ningetinib Tosylate in Cell Culture
Welcome to the technical support center for Ningetinib Tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding resistance to this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is an orally available, small-molecule tyrosine kinase inhibitor (TKI). It targets multiple receptor tyrosine kinases that are often dysregulated in cancer, including c-Met (also known as hepatocyte growth factor receptor or HGFR), vascular endothelial growth factor receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (FLT3).[1] By competitively binding to the ATP-binding pocket of these kinases, Ningetinib disrupts downstream signaling pathways involved in tumor cell proliferation, survival, angiogenesis, and metastasis.[1]
Q2: My acute myeloid leukemia (AML) cell line with a FLT3-ITD mutation has developed resistance to Ningetinib. What is the most likely cause?
While Ningetinib is effective against many FLT3 mutations, acquired resistance can occur. A primary mechanism of resistance to FLT3 inhibitors is the development of secondary mutations within the FLT3 tyrosine kinase domain (TKD). One of the most common and persistent resistance mechanisms is the "gatekeeper" mutation F691L.[1][2] However, recent studies have shown that Ningetinib can effectively overcome resistance mediated by the F691L mutation when compared to other FLT3 inhibitors like quizartinib.[1][2] Other potential, though less likely, on-target mutations in FLT3 could include alterations at positions D835 or Y842.[1]
Q3: If a secondary FLT3 mutation is not the cause of resistance, what other mechanisms should I investigate?
Resistance to multi-kinase inhibitors like Ningetinib can be complex. If on-target FLT3 mutations are ruled out, consider these possibilities:
-
Bypass Pathway Activation: Since Ningetinib targets multiple kinases, cancer cells may develop resistance by upregulating alternative signaling pathways to maintain proliferation and survival. For example, activation of RAS/MAPK pathway mutations has been observed after treatment with FLT3 inhibitors.[1] As Ningetinib also targets c-Met and Axl, upregulation of pathways downstream of these receptors, or activation of other receptor tyrosine kinases not inhibited by Ningetinib (e.g., EGFR), could compensate for the inhibition.[3][4][5]
-
Target Gene Amplification: Increased copy number of the target genes (e.g., MET, AXL, or FLT3) could lead to protein overexpression that overwhelms the inhibitory capacity of the drug.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of Ningetinib, thereby decreasing its efficacy.
Q4: How can I experimentally confirm the mechanism of resistance in my cell line?
A systematic approach is recommended. The following experimental workflow can help elucidate the resistance mechanism in your Ningetinib-resistant cell line.
Q5: Are there any strategies to overcome Ningetinib resistance in cell culture?
Yes, once the resistance mechanism is identified, you can explore several strategies:
-
For On-Target Mutations: While Ningetinib is potent against the FLT3-F691L mutation, other mutations might confer higher resistance.[1] In such cases, a different TKI that is effective against the specific mutation may be required.
-
For Bypass Pathway Activation: A combination therapy approach is often effective. For example, if you observe activation of the EGFR pathway, combining Ningetinib with an EGFR inhibitor (e.g., gefitinib or osimertinib) could restore sensitivity.[6] Similarly, if downstream pathways like MEK/ERK or PI3K/AKT are constitutively active, combining Ningetinib with a MEK inhibitor (e.g., trametinib) or a PI3K/mTOR inhibitor could be a viable strategy.
-
For Drug Efflux: Co-administration of an inhibitor of the specific efflux pump (e.g., verapamil for P-glycoprotein) can increase the intracellular concentration of Ningetinib and restore its activity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Loss of Ningetinib efficacy over time (gradual increase in IC50) | Development of a resistant sub-population of cells. | 1. Confirm resistance by re-evaluating the IC50. 2. Isolate a resistant clone for further analysis. 3. Follow the experimental workflow (Q4) to identify the resistance mechanism. |
| Cell line shows high intrinsic (primary) resistance to Ningetinib | 1. The cell line may harbor a pre-existing resistance mutation (e.g., in a FLT3 TKD). 2. The cell line may not be dependent on the pathways targeted by Ningetinib. 3. Presence of bypass signaling pathways. | 1. Sequence the primary target genes (FLT3, MET, AXL) for known resistance mutations. 2. Perform a baseline phospho-proteomic screen to identify the dominant signaling pathways in the cell line. |
| Inconsistent results in cell viability assays | 1. Instability of this compound in culture media. 2. Cell seeding density variability. 3. Issues with the viability assay reagent (e.g., MTT, resazurin). | 1. Prepare fresh drug dilutions for each experiment. 2. Optimize and standardize cell seeding density. 3. Include appropriate positive and negative controls for the assay. |
| Western blot shows incomplete inhibition of p-FLT3 at expected effective concentrations | 1. The resistant cells have a mutation preventing Ningetinib binding. 2. High overexpression of the FLT3 protein. 3. Insufficient drug concentration or incubation time. | 1. Sequence the FLT3 gene. 2. Quantify total FLT3 protein levels relative to the parental sensitive line. 3. Perform a dose-response and time-course experiment to assess target inhibition. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of Ningetinib against various FLT3-mutated cell lines, demonstrating its potency in overcoming resistance compared to other TKIs.
Table 1: In Vitro Inhibitory Activity (IC50) of Ningetinib and Quizartinib against FLT3-ITD and Resistant Mutants
| Cell Line | FLT3 Mutation | Ningetinib IC50 (nM) | Quizartinib IC50 (nM) |
| Ba/F3-FLT3-ITD | ITD | Data not specified | Data not specified |
| Ba/F3-FLT3-ITD-F691L | ITD + F691L | 56.1 | 484.3 |
| Ba/F3-FLT3-ITD-D835Y | ITD + D835Y | Effective inhibition | Data not specified |
| Ba/F3-FLT3-ITD-D835V | ITD + D835V | Effective inhibition | Data not specified |
| Ba/F3-FLT3-ITD-Y842C | ITD + Y842C | Effective inhibition | Data not specified |
Data adapted from Hu, et al., Cell Communication and Signaling, 2024.[1] "Effective inhibition" indicates that the study showed Ningetinib inhibited proliferation and downstream signaling in these cell lines, though specific IC50 values were not provided in the primary text for all mutants.
Key Signaling Pathways
Ningetinib primarily inhibits the FLT3 signaling pathway, which is crucial for the proliferation and survival of FLT3-mutant AML cells. Acquired resistance can reactivate these downstream pathways.
Detailed Experimental Protocols
Cell Viability / Proliferation Assay (MTT-based)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Ningetinib.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
Western Blot for Phospho-Protein Analysis
This protocol allows for the assessment of target inhibition by observing the phosphorylation status of FLT3 and its downstream effectors.
-
Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat with various concentrations of Ningetinib for a specified time (e.g., 6 hours).[1] Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-20% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-FLT3, anti-p-STAT5, anti-p-AKT, anti-p-ERK) overnight at 4°C.[1]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To assess total protein levels, strip the membrane and re-probe with antibodies against total FLT3, STAT5, AKT, ERK, and a loading control (e.g., β-actin or GAPDH).
FLT3 Mutation Analysis by Sanger Sequencing
This protocol is used to identify point mutations in the FLT3 kinase domain.
-
gDNA/cDNA Isolation: Extract genomic DNA or RNA from both the parental (sensitive) and resistant cell lines. If starting with RNA, perform reverse transcription to generate cDNA.
-
PCR Amplification: Design primers to amplify the exons of the FLT3 gene that encode the tyrosine kinase domain (e.g., exons 14-20). Perform PCR using a high-fidelity polymerase.
-
PCR Product Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the DNA from the gel or directly from the PCR reaction using a cleanup kit.
-
Sanger Sequencing Reaction: Send the purified PCR product and the corresponding forward or reverse primer for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cell line to the sequence from the parental cell line and a reference FLT3 sequence. Look for nucleotide changes that result in amino acid substitutions (e.g., F691L).
References
- 1. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Ningetinib Tosylate crystallization in stock solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ningetinib Tosylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the tosylate salt form of ningetinib, an orally available small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3] It primarily targets c-MET (also known as hepatocyte growth factor receptor or HGFR), vascular endothelial growth factor receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (Flt3).[1][2][3] By binding to the ATP-binding pocket of these kinases, this compound inhibits their phosphorylation and downstream signaling pathways.[1] This disruption of signaling can inhibit tumor cell proliferation, survival, angiogenesis (the formation of new blood vessels), and metastasis.[1][2][3]
Q2: In which solvents is this compound soluble?
This compound is a white to off-white crystalline solid.[1] It exhibits high solubility in dimethyl sulfoxide (DMSO) and is poorly soluble in water.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C for up to one month is acceptable.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[4]
Troubleshooting Guide: Crystallization in Stock Solution
Problem: My this compound stock solution has formed crystals or precipitated.
This is a common issue, particularly given the compound's low aqueous solubility.[1] Here are several steps you can take to troubleshoot and prevent this problem.
Initial Dissolution and Redissolving Precipitate
If you observe precipitation or crystallization in your stock solution, the following methods can be employed to redissolve the compound.
-
Sonication: Sonicating the solution can help break up crystals and aid in dissolution.[5]
-
Gentle Heating: Gently warming the solution can increase the solubility of this compound.[4][5] It is recommended not to exceed 45-50°C to avoid potential degradation of the compound.[6]
Best Practices for Preparing and Storing Stock Solutions
To prevent crystallization from occurring in the first place, follow these best practices.
-
Use High-Quality, Anhydrous DMSO: Since this compound is highly soluble in DMSO, ensure you are using a high-purity, anhydrous grade of DMSO.[1] Moisture contamination in the DMSO can reduce the solubility of the compound and promote precipitation.[6][7]
-
Prepare a Concentrated Stock in 100% DMSO: It is best to prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted in DMSO to intermediate concentrations before making the final dilution into your aqueous experimental medium.[7] Avoid making serial dilutions of the DMSO stock directly into aqueous buffers, as this can cause the compound to precipitate.[7]
-
Final Working Concentration: When preparing your final working solution in an aqueous medium (e.g., cell culture media), it is crucial to keep the final DMSO concentration as low as possible, typically below 0.1%, as many cell lines can tolerate this level.[7] Always include a vehicle control (containing the same final concentration of DMSO) in your experiments.[7]
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration |
| Dimethyl Sulfoxide (DMSO) | ~33.33 mg/mL[1][8] | ~45.73 mM[1][8] |
| Water | < 0.1 mg/mL[1][8] | Not Applicable |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 728.79 g/mol )[5]
-
Anhydrous, sterile-filtered DMSO
Procedure:
-
Allow the this compound vial to reach room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.29 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use sonication or gentle warming (not exceeding 45°C) to aid dissolution.[5][6]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or appropriate aqueous buffer
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to achieve an intermediate concentration that is 1000x the final desired working concentration. For example, to achieve a final concentration of 10 µM, prepare a 10 mM intermediate stock. To achieve a final concentration of 100 nM, prepare a 100 µM intermediate stock in DMSO.
-
Slowly add the appropriate volume of the intermediate DMSO stock to your pre-warmed cell culture medium or buffer while gently vortexing or swirling to ensure rapid and even mixing. The final DMSO concentration should not exceed 0.1%.[7]
-
Use the final working solution immediately in your experiment.
Signaling Pathway Diagrams
This compound inhibits several key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate the general mechanisms of these pathways.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Overview of the PDGFR signaling cascade, a target of similar multi-kinase inhibitors.
Caption: Key pathways in FGFR signaling, relevant to multi-kinase inhibitor studies.
Caption: The CSF-1R signaling network, another pathway influenced by tyrosine kinase inhibitors.
References
- 1. Buy this compound | 1394820-77-9 [smolecule.com]
- 2. This compound | C38H37FN4O8S | CID 73442844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TAM Receptor | VEGFR | c-Met/HGFR | TargetMol [targetmol.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. CT-053 tosylate | VEGF and PDGF inhibitor | CAS# 1394820-77-9 | InvivoChem [invivochem.com]
Ningetinib Tosylate In Vivo Formulation Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the in vivo formulation and delivery of Ningetinib Tosylate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid that is practically insoluble in water (< 0.1 mg/mL). However, it exhibits good solubility in dimethyl sulfoxide (DMSO).[1][2]
Q2: What are the recommended oral formulation strategies for in vivo studies?
A2: Due to its poor aqueous solubility, this compound requires a co-solvent system for oral administration in animal models. Common formulations involve a combination of DMSO, polyethylene glycol 300 (PEG300), a surfactant like Tween-80, and an aqueous vehicle such as saline. Another option is a suspension in corn oil.
Q3: Is there a specific, published in vivo oral formulation for Ningetinib?
A3: Yes, a 2024 study on the in vivo efficacy of Ningetinib in mouse models reported using a vehicle of 5% DMSO, 35% PEG300, 10% Tween 80, and 50% sterile water.[3]
Q4: What are the primary molecular targets of this compound?
A4: this compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets include c-MET, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (Flt3).[1][2] Inhibition of these receptors disrupts downstream signaling pathways involved in tumor cell proliferation, survival, angiogenesis, and metastasis.[1][3]
Q5: Has this compound been used in parenteral (e.g., intravenous) in vivo studies?
Data Presentation: Formulation Components
The following tables summarize common excipients and a published formulation for the oral delivery of this compound.
Table 1: Common Excipients for Oral Formulation of Poorly Soluble Kinase Inhibitors
| Excipient | Role | Common Concentration Range (%) |
| DMSO | Primary solvent | 5 - 10 |
| PEG300 | Co-solvent, viscosity modifier | 30 - 40 |
| Tween-80 | Surfactant, emulsifier | 5 - 10 |
| Saline | Aqueous vehicle | 45 - 50 |
| Corn Oil | Oily vehicle for suspension | 90 |
Table 2: Published In Vivo Oral Formulation for Ningetinib [3]
| Excipient | Concentration (%) |
| DMSO | 5 |
| PEG300 | 35 |
| Tween 80 | 10 |
| Sterile Water | 50 |
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound formulations for in vivo experiments.
Problem: Precipitation or cloudiness is observed after adding the aqueous component (saline or water).
-
Question: My this compound solution, which was clear in DMSO/PEG300, became cloudy after I added saline. What should I do?
-
Answer:
-
Order of Addition is Critical: Ensure you are adding the excipients in the correct sequence. The drug should be fully dissolved in DMSO first, followed by the addition of PEG300, and then Tween-80. Mix thoroughly after each addition before introducing the aqueous phase.
-
Gentle Warming: Try gently warming the solution to 37-40°C while stirring. This can sometimes help to redissolve the precipitate. Do not overheat, as it may degrade the compound.
-
Sonication: Use a bath sonicator for 5-10 minutes to aid in dissolution.[4]
-
Adjust Excipient Ratios: If precipitation persists, consider slightly increasing the proportion of PEG300 or Tween-80 while decreasing the saline percentage. However, be mindful of the potential for increased viscosity and vehicle toxicity.
-
Lower the Final Concentration: The desired concentration of this compound may be too high for the chosen vehicle. Try preparing a more dilute solution.
-
Problem: The final formulation is too viscous for oral gavage.
-
Question: The prepared formulation is thick and difficult to draw into a syringe for oral gavage. How can I reduce its viscosity?
-
Answer:
-
Decrease PEG300 Concentration: PEG300 is a major contributor to viscosity. You can try reducing its percentage and proportionally increasing the saline content.
-
Gentle Warming: Warming the formulation to 37°C just before administration can temporarily reduce its viscosity.
-
Check Syringe and Gavage Needle Gauge: Ensure you are using an appropriately sized gavage needle for the viscosity of your formulation. A larger gauge needle may be necessary.
-
Problem: Phase separation is observed in a DMSO/corn oil formulation.
-
Question: I'm trying to prepare a suspension of this compound in corn oil with DMSO, but the two liquids are not mixing. What can I do?
-
Answer:
-
Use an Emulsifier: DMSO and corn oil are immiscible. To create a stable mixture, you need to add a surfactant or emulsifier, such as Tween-80 or Span-80. A common approach is to first dissolve the this compound in DMSO, then add the surfactant, and finally add the corn oil with vigorous mixing or homogenization to form a stable emulsion.[5]
-
Consider Alternative Formulations: If a stable emulsion cannot be achieved, it is recommended to use a single-phase aqueous-based co-solvent system, such as the DMSO/PEG300/Tween-80/saline formulation.
-
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent Vehicle for Oral Gavage
This protocol is adapted from a published study using Ningetinib.[3]
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, dosage (e.g., 30 mg/kg), and dosing volume (e.g., 10 mL/kg).
-
Prepare Stock Solution (Optional but Recommended): Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL). This ensures the drug is fully dissolved before adding other excipients.
-
Vehicle Preparation (Order of addition is crucial): a. In a sterile container, add the required volume of DMSO (or the this compound stock solution). b. Add 35% of the final volume as PEG300. Mix thoroughly until the solution is homogenous. c. Add 10% of the final volume as Tween-80. Mix again until the solution is clear and uniform. d. Slowly add 50% of the final volume of sterile water (or saline) to the mixture while continuously stirring.
-
Final Checks: a. Inspect the final solution for any precipitation or cloudiness. If observed, refer to the troubleshooting guide. b. It is recommended to prepare the formulation fresh on the day of use.
Mandatory Visualizations
References
- 1. ningetinib - My Cancer Genome [mycancergenome.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Identifying and minimizing Ningetinib Tosylate toxicity in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing potential toxicities of Ningetinib Tosylate in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, small molecule tyrosine kinase inhibitor (TKI).[1][2] It functions by competitively binding to the ATP-binding pocket of several receptor tyrosine kinases, which disrupts downstream signaling pathways. This inhibition ultimately affects cell proliferation, survival, angiogenesis, and metastasis.[3]
Q2: Which kinases are the primary targets of this compound?
This compound is a multi-targeted TKI that primarily inhibits the following receptor tyrosine kinases:
Q3: Is there any published data on the in vivo toxicity of this compound in animal models?
Publicly available data on the preclinical toxicology of this compound is limited. However, one study in an acute myeloid leukemia (AML) mouse model reported that daily administration of Ningetinib at 30 mg/kg for 14 consecutive days did not result in obvious weight loss or other signs of toxicity.[3] Clinical studies in solid tumors have also suggested a favorable safety profile at therapeutic doses of 60-100 mg, with almost no grade 3 or higher treatment-related adverse events reported.[3]
Q4: What are the potential target organs for toxicity with this compound based on its kinase inhibition profile?
Based on the known functions of its targets, researchers should be mindful of potential toxicities in the following organs and systems:
-
Gastrointestinal Tract: Inhibition of c-MET and VEGFR can disrupt mucosal integrity.
-
Cardiovascular System: VEGFR inhibition is commonly associated with hypertension and, in some cases, cardiac dysfunction.[4][5]
-
Liver: As with many TKIs, hepatotoxicity can be a concern due to drug metabolism.[4]
-
Kidneys: Renal effects can occur with some TKIs.[4]
-
Hematologic System: Inhibition of Flt3 may impact hematopoiesis.
Q5: What are the common adverse effects observed with tyrosine kinase inhibitors (TKIs) as a class?
As a class of drugs, TKIs are associated with a range of adverse effects, which can be "on-target" (related to inhibition of the intended kinase in normal tissues) or "off-target" (due to inhibition of other kinases).[4] Common TKI-related toxicities include:
Q6: How should I determine the Maximum Tolerated Dose (MTD) for this compound in my specific animal model?
Determining the MTD is a critical step in preclinical studies.[7][8] It is typically established through a dose-range finding (DRF) study. This involves administering escalating doses of the compound to small groups of animals and closely monitoring them for signs of toxicity over a defined period. The MTD is the highest dose that does not cause life-threatening toxicity or significant distress.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality
-
Immediate Action:
-
Perform a gross necropsy on the deceased animal to identify any obvious abnormalities.
-
Collect tissues for histopathological analysis.
-
-
Investigation:
-
Review dosing records to ensure there were no errors in dose calculation or administration.
-
Analyze the health monitoring records for any preceding clinical signs of distress.
-
-
Corrective Measures:
-
Consider reducing the starting dose in subsequent cohorts.
-
Refine the dosing schedule (e.g., less frequent administration).
-
Issue 2: Significant Weight Loss in Treated Animals
-
Assessment:
-
A weight loss of 15-20% from baseline is often a humane endpoint.
-
Evaluate food and water intake.
-
-
Supportive Care:
-
Provide supplemental nutrition with palatable, high-calorie food.
-
Ensure easy access to water.
-
Administer subcutaneous fluids if dehydration is suspected.
-
-
Action:
-
If weight loss persists, consider a dose reduction or a temporary cessation of treatment.
-
Issue 3: Signs of Gastrointestinal Toxicity (e.g., Diarrhea, Dehydration)
-
Monitoring:
-
Observe fecal consistency daily.
-
Monitor for signs of dehydration (e.g., skin tenting, lethargy).
-
-
Management:
-
Provide supportive care as described for weight loss.
-
Anti-diarrheal medications may be considered, but their impact on drug absorption should be evaluated.
-
-
Dose Adjustment:
-
Gastrointestinal toxicity is often dose-dependent. A dose reduction may be necessary.
-
Data Presentation
Table 1: Summary of Publicly Available In Vivo Data for this compound
| Animal Model | Dose | Dosing Schedule | Observed Effects | Reference |
| MOLM13 Mouse Model (AML) | 30 mg/kg | Daily for 14 days | No obvious weight loss or other signs of toxicity | [3] |
Table 2: Potential On-Target and Off-Target Toxicities of this compound Based on Kinase Inhibition Profile
| Target Kinase | Physiological Role | Potential On-Target Toxicities |
| c-MET | Tissue repair, cell motility, embryogenesis | GI toxicity, edema |
| VEGFR2 | Angiogenesis, vascular permeability | Hypertension, proteinuria, impaired wound healing |
| Axl/Mer | Immune regulation, cell survival | Potential for altered immune responses |
| Flt3 | Hematopoiesis | Myelosuppression |
Table 3: Recommended Parameters for Toxicity Monitoring in Animal Models
| Category | Parameters | Frequency |
| Clinical Observations | Body weight, food/water intake, general appearance, behavior, fecal consistency | Daily |
| Hematology | Complete Blood Count (CBC) with differential | Baseline, end of study (and interim if needed) |
| Clinical Chemistry | Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine) | Baseline, end of study (and interim if needed) |
| Histopathology | Gross necropsy, tissue collection (liver, kidney, spleen, heart, GI tract, etc.), microscopic examination | End of study |
Experimental Protocols
Protocol 1: Dose Range Finding (DRF) Study in Mice
-
Animal Model: Select the appropriate mouse strain for your cancer model (e.g., immunodeficient mice for xenografts).
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 dose escalation groups.
-
Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate by a factor of 2-3 in subsequent groups.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Record clinical observations and body weight daily for at least 14 days.
-
At the end of the study, perform gross necropsy.
-
-
Endpoint: Determine the MTD based on clinical signs, weight loss, and mortality.
Protocol 2: General Toxicity Monitoring in Animal Studies
-
Baseline Data: Before starting treatment, record the baseline body weight and collect blood samples for hematology and clinical chemistry analysis.
-
Daily Monitoring:
-
Weigh each animal and record the value.
-
Perform a thorough clinical examination, noting any changes in posture, activity, fur texture, and signs of pain or distress.
-
Check for changes in fecal and urine output and consistency.
-
-
Endpoint Analysis:
-
At the end of the study, collect terminal blood samples.
-
Perform a full necropsy and collect major organs for histopathological examination.
-
Compare the data from treated groups to the vehicle control group.
-
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Experimental workflow for an in vivo toxicity study.
Caption: Logical workflow for troubleshooting adverse events.
References
- 1. ningetinib - My Cancer Genome [mycancergenome.org]
- 2. This compound | C38H37FN4O8S | CID 73442844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cardiovascular toxicity of tyrosine kinase inhibitors during cancer treatment: Potential involvement of TRPM7 [frontiersin.org]
- 6. Animal toxicology for early clinical trials with anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling of Ningetinib Tosylate Powder
This guide provides essential safety information and procedures for researchers, scientists, and drug development professionals working with Ningetinib Tosylate powder. This compound is a potent tyrosine kinase inhibitor and should be handled with care to minimize exposure and ensure a safe laboratory environment.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hazardous?
A1: this compound is the tosylate salt form of ningetinib, an orally available inhibitor of multiple receptor tyrosine kinases, including c-MET, VEGFR2, Axl, Mer, and Flt3.[1][3] These kinases are involved in cell proliferation, survival, and angiogenesis, and inhibiting them is a strategy for cancer therapy.[3] As a potent cytotoxic compound designed to affect cell growth, this compound may not distinguish between cancerous and normal cells, posing a risk to healthy individuals upon exposure.[4] Therefore, it is crucial to handle it as a hazardous substance.
Q2: Is there a specific Occupational Exposure Limit (OEL) for this compound?
A2: A specific Occupational Exposure Limit (OEL) for this compound has not been established in the publicly available literature. For novel pharmaceutical compounds with limited data, occupational exposure banding is often used to establish safe handling practices.[5] Given its cytotoxic nature, exposure should be minimized to a level that is "as low as reasonably achievable" (ALARA).[6]
Q3: What are the primary routes of exposure to this compound powder?
A3: The primary routes of occupational exposure to powdered substances like this compound are inhalation of airborne particles and dermal (skin) contact.[6] Ingestion is also a potential route of exposure if proper hygiene practices are not followed.
Q4: What are the recommended storage conditions for this compound powder and its solutions?
A4: Proper storage is crucial to maintain the stability and integrity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Solution in DMSO | -80°C | 2 years |
| -20°C | 1 year |
Data sourced from Smolecule and GlpBio.[1][7]
It is advised to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[8] For in vivo experiments, it is recommended to prepare fresh solutions daily.[8]
Troubleshooting Guide
Problem: I accidentally inhaled some of the powder. What should I do?
Solution:
-
Immediately move to an area with fresh air.
-
Seek medical attention promptly.
-
Report the incident to your institution's Environmental Health and Safety (EHS) department.
-
Review the handling procedures to prevent future incidents.
Problem: The powder came into contact with my skin. What is the first aid procedure?
Solution:
-
Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Remove any contaminated clothing, taking care not to spread the powder.
-
Seek medical advice.
-
Document the exposure as per your laboratory's safety protocols.
Problem: I spilled a small amount of this compound powder on the benchtop. How should I clean it up?
Solution:
-
Alert others: Inform colleagues in the immediate area of the spill.
-
Wear appropriate PPE: This includes double nitrile gloves, a lab coat, and safety glasses.[4] For larger spills or if there is a risk of aerosolization, a NIOSH-certified respirator should be used.[9]
-
Contain the spill: Cover the spill with a damp paper towel or absorbent pad to avoid generating dust.[4]
-
Clean the area: Carefully wipe the area from the outside in. For powdered chemicals, you can also wet the powder with a suitable solvent before wiping.[4]
-
Decontaminate: Clean the spill area with a detergent solution followed by a thorough rinse with water.[4]
-
Dispose of waste: All contaminated materials (gloves, paper towels, etc.) must be placed in a sealed bag and disposed of as cytotoxic waste according to your institution's guidelines.
Problem: I am having trouble dissolving the this compound powder.
Solution: this compound is soluble in DMSO at a concentration of 33.33 mg/mL (45.73 mM).[1][7] If you are experiencing difficulty, gentle heating and/or sonication can aid in dissolution.[8] Ensure you are using the correct solvent and that the compound has not degraded due to improper storage.
Experimental Protocols
Protocol for Safe Handling and Weighing of this compound Powder
-
Designated Area: All work with this compound powder must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize the risk of inhalation.[4] The area should be clearly marked with caution signs.[4]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of powder-free nitrile gloves that comply with ASTM D6978 standards.[10] Change gloves frequently, especially if they become contaminated.[4]
-
Coat: A disposable gown or a dedicated lab coat that closes in the back should be worn.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Respiratory Protection: For procedures with a high risk of aerosolization, a NIOSH-certified respirator is recommended.[9]
-
-
Weighing Procedure:
-
Use a balance inside the containment area or use a powder-containment balance enclosure.
-
To minimize dust, do not pour the powder directly. Use a spatula to carefully transfer the powder to a tared weigh boat.
-
Clean the spatula with a solvent-moistened wipe after use.
-
-
Decontamination:
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and wipes, as cytotoxic waste in accordance with institutional and local regulations.
Protocol for Preparation of a this compound Stock Solution
-
Preparation Environment: All steps should be performed in a chemical fume hood or biological safety cabinet.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Calculate the required mass of this compound to achieve the desired concentration.
-
Following the safe weighing protocol, transfer the powder to a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex or sonicate the solution until the powder is completely dissolved. Gentle heating may be applied if necessary.[8]
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[8]
-
-
Storage: Store the aliquots at -20°C or -80°C as per the stability data.[1][7]
Visualizations
References
- 1. Buy this compound | 1394820-77-9 [smolecule.com]
- 2. 1394820-77-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound | C38H37FN4O8S | CID 73442844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashp.org [ashp.org]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Ningetinib Tosylate: A Technical Support Guide
Researchers and drug development professionals utilizing Ningetinib Tosylate may occasionally encounter experimental results that deviate from initial expectations. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these potential challenges, ensuring the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3][4] It functions by competitively binding to the ATP-binding pocket of target kinases, which disrupts downstream signaling pathways.[1] This inhibition ultimately affects cell proliferation, growth, angiogenesis, and metastasis in tumor cells that overexpress these kinases.[1][2][3]
Q2: Which kinases are the primary targets of this compound?
A2: The primary targets of this compound include c-MET (also known as hepatocyte growth factor receptor or HGFR), vascular endothelial growth factor receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (Flt3).[1][2][3][4] These kinases are often overexpressed in various cancer types and play a crucial role in tumor cell survival and proliferation.[2][4]
Q3: What are the reported IC50 values for this compound against its key targets?
A3: In vitro studies have demonstrated potent activity of this compound against its primary targets. The half-maximal inhibitory concentration (IC50) values are reported as follows:
| Target Kinase | IC50 (nM) |
| c-Met | 6.7 |
| VEGFR2 | 1.9 |
| Axl | <1.0 |
| Data sourced from MedChemExpress and should be used for reference purposes.[5] |
Troubleshooting Unexpected Results
This section addresses specific unexpected outcomes that may arise during in vitro or in vivo experiments with this compound.
Issue 1: Higher than Expected Cell Viability in Cancer Cell Lines
Question: We are treating a cancer cell line known to overexpress c-Met with this compound, but we are not observing the expected decrease in cell viability. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Acquired Resistance: Prolonged exposure to kinase inhibitors can lead to the development of resistance mechanisms.[6][7]
-
Activation of Alternative Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating another.
-
Recommendation: Perform a phospho-kinase array to identify any unexpectedly activated pathways. This can provide insights into potential escape mechanisms.
-
-
Incorrect Dosing or Compound Instability: The compound may not be reaching its target at a sufficient concentration.
-
Recommendation: Verify the concentration and purity of your this compound stock. Ensure proper storage conditions to prevent degradation. Perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Issue 2: Off-Target Effects Observed at Therapeutic Doses
Question: Our in vivo experiments with this compound are showing unexpected toxicity or phenotypic changes not typically associated with the inhibition of its known targets. How can we investigate this?
Possible Causes and Troubleshooting Steps:
-
Inhibition of Unintended Kinases: While designed to be specific, kinase inhibitors can sometimes interact with other kinases, leading to off-target effects.[8]
-
Recommendation: Conduct a broad-panel kinase screen to identify potential off-target interactions of this compound at the concentrations used in your experiments.
-
-
Metabolic Interactions: this compound's metabolism, particularly involving cytochrome P450 enzymes, could be altered by co-administered substances, leading to unexpected plasma levels.[1]
-
Recommendation: Review all co-administered compounds for potential drug-drug interactions. If possible, measure the plasma concentration of this compound to ensure it is within the expected therapeutic window.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Phospho-c-Met
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-c-Met overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key processes.
References
- 1. Buy this compound | 1394820-77-9 [smolecule.com]
- 2. Facebook [cancer.gov]
- 3. This compound | C38H37FN4O8S | CID 73442844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ningetinib - My Cancer Genome [mycancergenome.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Ningetinib Tosylate Degradation Pathways: A Technical Support Resource
Disclaimer: As of late 2025, specific degradation pathway studies for Ningetinib Tosylate are not extensively published in publicly accessible literature. The following information is based on the chemical structure of this compound, general principles of drug degradation, and published data on other tyrosine kinase inhibitors (TKIs). This guide is intended to provide researchers with a foundational understanding and a starting point for their own investigations.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: Based on its chemical structure, which includes amide, ether, and quinoline functionalities, this compound is likely susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. Key potential degradation pathways include:
-
Acidic Hydrolysis: Protonation of the amide nitrogen followed by nucleophilic attack by water, leading to the cleavage of the amide bond.
-
Basic Hydrolysis: Nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, also resulting in amide bond cleavage.
-
Oxidative Degradation: The quinoline and phenylpyrazole rings, as well as the tertiary amine in the side chain, could be susceptible to oxidation, potentially forming N-oxides or hydroxylated species.
-
Photodegradation: Aromatic systems like quinoline are known to be photoreactive and could undergo rearrangements or oxidation upon exposure to UV light.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A2: Unexpected peaks can arise from several sources:
-
Degradation Products: If your sample has been exposed to harsh conditions (e.g., high temperature, light, incompatible pH), it may have degraded. Refer to the potential degradation pathways to hypothesize the identity of the peaks.
-
Impurities: The peak could be an impurity from the synthesis of this compound.
-
Excipient Interference: If you are analyzing a formulated product, the peak could be from an excipient.
-
System Contamination: The peak could be a contaminant from your HPLC system or solvent.
Troubleshooting Steps:
-
Run a blank (mobile phase) to check for system contamination.
-
Analyze a placebo (formulation without the active pharmaceutical ingredient) to check for excipient interference.
-
Perform stress studies on a pure sample of this compound to confirm if the peak is a degradation product.
-
Use a mass spectrometer (LC-MS) to obtain the mass of the unknown peak to help in its identification.
Q3: My this compound solution is showing a color change. Is this indicative of degradation?
A3: A color change in a drug solution is often an indicator of chemical instability and degradation. The formation of colored degradants can be due to oxidation or other complex reactions involving the chromophoric systems within the molecule. It is crucial to investigate the cause of the color change using analytical techniques like HPLC and UV-Vis spectroscopy to identify any new species formed.
Troubleshooting Guides
Guide 1: Inconsistent Results in Stability Studies
| Symptom | Potential Cause | Recommended Action |
| High variability in degradation percentage between replicate samples. | Inconsistent stress conditions (temperature, light exposure, pH). | Ensure precise control over all experimental parameters. Use a calibrated oven, photostability chamber, and pH meter. |
| Non-homogenous sample solution. | Ensure complete dissolution and thorough mixing of the this compound solution before aliquoting and stressing. | |
| Disappearing or shifting peaks in HPLC. | pH of the sample is incompatible with the mobile phase. | Adjust the pH of the sample to be compatible with the mobile phase before injection. |
| Degradation product is unstable under analytical conditions. | Modify HPLC conditions (e.g., temperature, mobile phase pH) to stabilize the degradant. |
Guide 2: Identification of Unknown Degradation Products
| Step | Action | Purpose |
| 1 | Perform forced degradation studies under various stress conditions (acid, base, peroxide, heat, light). | To generate sufficient quantities of the degradation products for characterization. |
| 2 | Develop a stability-indicating HPLC method that separates the parent drug from all degradation products. | To accurately quantify the extent of degradation and isolate the degradants. |
| 3 | Use LC-MS/MS to determine the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peaks. | To propose molecular formulas and structures for the degradation products. |
| 4 | Isolate the major degradation products using preparative HPLC. | To obtain pure samples of the degradants for further structural elucidation. |
| 5 | Characterize the isolated degradants using spectroscopic techniques such as NMR (¹H, ¹³C, 2D-NMR) and FT-IR. | To confirm the proposed structures of the degradation products. |
Hypothetical Degradation Data
The following table summarizes hypothetical quantitative data for forced degradation studies of this compound, based on typical results for similar tyrosine kinase inhibitors.
| Stress Condition | Conditions | Time | Hypothetical % Degradation | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 hours | 15% | Amide cleavage products |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 8 hours | 25% | Amide cleavage products |
| Oxidative | 6% H₂O₂ at RT | 24 hours | 10% | N-oxide derivatives |
| Thermal | 80 °C (Solid state) | 48 hours | < 5% | Minimal degradation |
| Photolytic | ICH Option 2 (Solid state) | - | < 5% | Minimal degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50 v/v).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl. Heat at 60 °C for 24 hours. Cool and neutralize with 0.2 M NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Heat at 60 °C for 8 hours. Cool and neutralize with 0.2 M HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 12% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80 °C for 48 hours.
-
Photostability: Expose the solid drug substance to light conditions as per ICH Q1B guidelines.
-
Sample Analysis: Dilute the stressed samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Hypothetical degradation pathways of this compound.
Validation & Comparative
A Head-to-Head Comparison: Ningetinib Tosylate vs. Gilteritinib for FLT3-Mutated Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel FLT3 inhibitor, Ningetinib Tosylate, and the established therapeutic, gilteritinib, in the context of FLT3-mutated Acute Myeloid Leukemia (AML). This analysis is based on preclinical data, highlighting key differences in mechanism, efficacy, and resistance profiles.
FMS-like tyrosine kinase 3 (FLT3) mutations are prevalent in approximately 30% of acute myeloid leukemia (AML) cases, with internal tandem duplication (FLT3-ITD) mutations being the most common and associated with a poor prognosis.[1] While the approval of FLT3 inhibitors like gilteritinib has improved outcomes, drug resistance remains a significant hurdle.[1] this compound is an emerging tyrosine kinase inhibitor with a distinct pharmacological profile that has demonstrated promising preclinical activity, warranting a direct comparison with the current standard of care.
Mechanism of Action and Kinase Inhibition Profile
Gilteritinib is a potent, oral, type I FLT3 inhibitor that targets both FLT3-ITD and tyrosine kinase domain (TKD) mutations.[2] As a type I inhibitor, it binds to the active conformation of the FLT3 kinase. In addition to FLT3, gilteritinib also exhibits inhibitory activity against AXL, a receptor tyrosine kinase implicated in resistance to FLT3 inhibition.[3]
This compound is a novel multi-kinase inhibitor that, in addition to FLT3, also targets c-MET, VEGFR2, Axl, and Mer.[4] Molecular docking studies suggest that ningetinib may function as a type II FLT3 inhibitor, binding to the inactive conformation of the kinase.[1] This multi-targeted approach and potential type II inhibitory mechanism may offer advantages in overcoming resistance pathways.
Preclinical Efficacy: A Comparative Analysis
In vitro and in vivo preclinical studies have provided a basis for comparing the anti-leukemic activity of ningetinib and gilteritinib.
In Vitro Potency
Ningetinib has demonstrated potent and specific inhibitory effects on FLT3-ITD expressing AML cell lines. A summary of the half-maximal inhibitory concentrations (IC50) for both drugs is presented below.
| Cell Line | FLT3 Mutation Status | Ningetinib IC50 (nM) | Gilteritinib IC50 (nM) |
| MV4-11 | FLT3-ITD | 1.64[1] | ~0.7-1.8[5] |
| MOLM13 | FLT3-ITD | 3.56[1] | Not explicitly stated in the provided results |
| Ba/F3-FLT3-ITD | FLT3-ITD | Effective inhibition reported[1] | Not explicitly stated in the provided results |
| Ba/F3-FLT3-D835Y | FLT3-TKD | Not explicitly stated in the provided results | Potent inhibition reported[6] |
Note: IC50 values can vary between studies due to different experimental conditions.
In Vivo Anti-Leukemic Activity
Direct comparative studies in mouse models of FLT3-ITD AML have shown that ningetinib has superior anti-leukemia activity compared to gilteritinib.[1] In a MOLM13-luciferase xenograft model, ningetinib treatment resulted in a significantly longer median survival compared to both gilteritinib and quizartinib.[1]
| Treatment Group | Median Survival (days) |
| Vehicle | Not explicitly stated in the provided results |
| Ningetinib (30 mg/kg) | 21[1] |
| Gilteritinib (30 mg/kg) | 15[1] |
| Quizartinib (10 mg/kg) | 13[1] |
Furthermore, ningetinib has demonstrated efficacy against the F691L "gatekeeper" mutation, which can confer resistance to some FLT3 inhibitors.[1]
Signaling Pathway Inhibition
Both ningetinib and gilteritinib exert their anti-leukemic effects by inhibiting the constitutively active FLT3 receptor and its downstream signaling pathways. These pathways, including STAT5, AKT, and ERK, are crucial for the proliferation and survival of AML cells.[1][6]
Clinical Development Status
Gilteritinib is approved by the FDA for the treatment of adult patients with relapsed or refractory AML with a FLT3 mutation.[2] Clinical trials have demonstrated its superiority over salvage chemotherapy in this patient population, with a median overall survival of 9.3 months compared to 5.6 months.[2]
This compound has been investigated in a phase 1 clinical trial for AML and is also undergoing clinical trials for lung cancer.[1][4] Further clinical data is needed to establish its safety and efficacy in AML patients.
Experimental Protocols
The following provides an overview of the key experimental methodologies used in the preclinical comparison of ningetinib and gilteritinib.
Cell Proliferation Assays
-
Cell Lines: Human AML cell lines with FLT3-ITD mutations (e.g., MV4-11, MOLM13) and Ba/F3 cells engineered to express various FLT3 mutations were used.[1][7]
-
Methodology: Cells were seeded in multi-well plates and treated with a range of concentrations of ningetinib or gilteritinib. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. IC50 values were calculated from the dose-response curves.[1]
Immunoblotting
-
Purpose: To assess the inhibition of FLT3 phosphorylation and downstream signaling proteins.
-
Methodology: FLT3-mutated AML cells were treated with the inhibitors for a specified time. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated and total forms of FLT3, STAT5, AKT, and ERK. Secondary antibodies conjugated to a detectable enzyme were used for visualization.[1][7]
In Vivo Xenograft Models
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude) were used.
-
Methodology: Human FLT3-mutated AML cells (e.g., MOLM13 engineered to express luciferase) were injected intravenously or subcutaneously into the mice. Once leukemia was established (monitored by bioluminescence imaging or palpable tumors), mice were randomized to receive vehicle control, ningetinib, or gilteritinib orally at specified doses and schedules. Tumor burden and survival were monitored over time.[1]
Conclusion
Preclinical evidence suggests that this compound is a highly potent inhibitor of FLT3-ITD-driven AML, demonstrating superior in vivo efficacy compared to gilteritinib in mouse models. Its multi-kinase inhibitory profile and potential to overcome certain resistance mutations are promising features. However, gilteritinib is an established clinical agent with proven survival benefits in relapsed/refractory FLT3-mutated AML. The translation of ningetinib's promising preclinical profile into clinical benefit awaits the results of ongoing and future clinical trials. These studies will be critical in defining the potential role of this compound in the evolving treatment landscape of FLT3-mutated AML.
References
- 1. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gilteritinib in FLT3‐mutated acute myeloid leukemia: A real‐world Italian experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ningetinib - My Cancer Genome [mycancergenome.org]
- 5. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinase Inhibitors in Hepatocellular Carcinoma: Efficacy of Sorafenib in Preclinical Models
A comparative guide on the efficacy of Ningetinib Tosylate versus the established therapeutic sorafenib in liver cancer models is not feasible at this time due to the absence of publicly available preclinical or clinical data for this compound in this indication. Scientific literature searches did not yield any studies evaluating the efficacy of this compound in hepatocellular carcinoma (HCC) cell lines or in vivo liver cancer models.
Therefore, this guide will focus on the well-documented efficacy of sorafenib, a standard of care in advanced HCC, providing a comprehensive overview of its performance in preclinical liver cancer models, supported by experimental data.
Sorafenib: A Multi-Kinase Inhibitor for Hepatocellular Carcinoma
Sorafenib is an oral multi-kinase inhibitor that targets several key signaling pathways involved in tumor cell proliferation and angiogenesis.[1] Its primary targets include the Raf/MEK/ERK signaling cascade, as well as receptor tyrosine kinases such as vascular endothelial growth factor receptors (VEGFR-1, -2, -3) and platelet-derived growth factor receptor β (PDGFR-β).[1][2] By inhibiting these pathways, sorafenib exerts both anti-proliferative and anti-angiogenic effects, leading to the suppression of tumor growth and induction of apoptosis.[2]
Signaling Pathways Targeted by Sorafenib
The following diagram illustrates the key signaling pathways inhibited by sorafenib in liver cancer cells.
Caption: Sorafenib's mechanism of action in liver cancer.
Quantitative Data on Sorafenib's Efficacy
The following tables summarize the quantitative data on the efficacy of sorafenib in preclinical liver cancer models, including its effects on cell proliferation, apoptosis, and in vivo tumor growth.
Table 1: In Vitro Efficacy of Sorafenib on Liver Cancer Cell Lines
| Cell Line | Assay | Endpoint | Result | Reference |
| PLC/PRF/5 | CellTiter-Glo (72h) | IC50 | 6.3 µmol/L | [3] |
| HepG2 | CellTiter-Glo (72h) | IC50 | 4.5 µmol/L | [3] |
| HuH-7 | MTT Assay (48h) | IC50 | ~6 µmol/L | [4] |
| HepG2 | MTT Assay (48h) | IC50 | ~6 µmol/L | [4] |
| HLF | MTS Assay (with FBS) | Proliferation Inhibition | Significant at 3 µM | [5] |
| HLF | MTS Assay (without FBS) | Proliferation Inhibition | Significant at 1 µM | [5] |
Table 2: Induction of Apoptosis by Sorafenib in Liver Cancer Cell Lines
| Cell Line | Assay | Treatment | Result | Reference |
| PLC/PRF/5 | DNA Fragmentation (48h) | 10% FBS | EC50 = 7.7 µmol/L | [3] |
| HepG2 | DNA Fragmentation (48h) | 10% FBS | EC50 = 2.4 µmol/L | [3] |
| PLC/PRF/5 | TUNEL Staining | 15 µmol/L | 16.4% TUNEL-positive cells (vs. 1.8% control) | [3] |
| HepG2 | TUNEL Staining | 15 µmol/L | 12.0% TUNEL-positive cells (vs. 1.2% control) | [3] |
| HLF | TUNEL Assay (without FBS) | Not specified | 6.3% apoptotic cells (vs. 1.4% control) | [5] |
| Huh7 | Flow Cytometry | Sorafenib (IC35) + miR-27ai | 70.1% apoptotic rate (vs. 0.32% control) | [6] |
Table 3: In Vivo Efficacy of Sorafenib in Liver Cancer Xenograft Models
| Xenograft Model | Treatment | Endpoint | Result | Reference |
| PLC/PRF/5 | 10 mg/kg Sorafenib Tosylate | Tumor Growth Inhibition | 49% | [3] |
| PLC/PRF/5 | 30 mg/kg Sorafenib Tosylate | Tumor Growth Inhibition | Complete Inhibition | [3] |
| PLC/PRF/5 | 100 mg/kg Sorafenib Tosylate | Tumor Regression | Partial regression in 50% of mice | [3] |
| HuH-7 | Not specified | Tumor Growth Inhibition | 40% | [4] |
| H22 | 9 mg/kg Sorafenib-LNS (IV) | Tumor Volume Reduction | Significantly smaller than oral or IV sorafenib solution | [7] |
Experimental Protocols
Below are the detailed methodologies for some of the key experiments cited in this guide.
Cell Viability and Proliferation Assays
Objective: To determine the effect of sorafenib on the proliferation of liver cancer cell lines.
Caption: Workflow for in vitro cell viability assays.
Protocol:
-
Cell Culture: Human hepatocellular carcinoma cell lines (e.g., PLC/PRF/5, HepG2, HuH-7) are cultured in appropriate media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.[3][4]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Drug Treatment: After allowing the cells to adhere, they are treated with various concentrations of sorafenib (typically ranging from 0 to 20 µmol/L) or a vehicle control (DMSO).[4]
-
Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.[3][4]
-
Viability Assessment: Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity or ATP content as an indicator of viable cells.[3][5]
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of sorafenib required to inhibit cell growth by 50%.[3][4]
Apoptosis Assays
Objective: To determine the ability of sorafenib to induce apoptosis in liver cancer cells.
Protocols:
-
DNA Fragmentation ELISA: This assay quantifies the cytoplasmic histone-associated DNA fragments (mono- and oligonucleosomes) that are generated during apoptosis. Cells are treated with sorafenib for 48 hours, and the cell lysates are then analyzed using a commercially available ELISA kit.[3]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining: This method detects DNA fragmentation by labeling the 3'-hydroxyl termini in the DNA breaks with labeled dUTP. Cells are treated with sorafenib, fixed, and then stained using a TUNEL assay kit. The percentage of TUNEL-positive (apoptotic) cells is determined by microscopy.[3]
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This technique identifies apoptotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and loss of membrane integrity (detected by PI). After treatment with sorafenib, cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry.[8]
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of sorafenib in a living organism.
Caption: Workflow for in vivo xenograft studies.
Protocol:
-
Animal Model: Immunodeficient mice (e.g., severe combined immunodeficient mice) are used to prevent rejection of the human tumor cells.[3]
-
Tumor Cell Implantation: Human HCC cells (e.g., PLC/PRF/5 or HuH-7) are injected subcutaneously into the flanks of the mice.[3][4]
-
Tumor Growth and Randomization: Once the tumors reach a certain volume, the mice are randomized into different treatment groups (vehicle control and various doses of sorafenib).[3]
-
Drug Administration: Sorafenib tosylate is administered orally at doses ranging from 10 to 100 mg/kg.[3]
-
Efficacy Evaluation: Tumor growth is monitored regularly by measuring the tumor dimensions. At the end of the study, the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (TUNEL).[3][4]
References
- 1. Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib suppresses the cell cycle and induces the apoptosis of hepatocellular carcinoma cell lines in serum-free media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib-Induced Apoptosis in Hepatocellular Carcinoma Is Reversed by SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ningetinib Tosylate and Sunitinib in Preclinical Renal Cancer Models
For Immediate Release
This guide provides a detailed comparison of the efficacy of Ningetinib Tosylate and the established therapeutic agent, sunitinib, in preclinical models of renal cancer. This document is intended for researchers, scientists, and professionals in the field of drug development to offer an objective overview based on available experimental data.
Executive Summary
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been a standard of care in the treatment of renal cell carcinoma (RCC). It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby inhibiting angiogenesis and tumor cell proliferation. This compound is a novel investigational agent that also targets multiple tyrosine kinases, including VEGFR2, but with a distinct kinase inhibition profile that includes potent activity against c-Met and Axl. While direct head-to-head preclinical studies comparing the two agents in renal cancer models are not extensively available in the public domain, this guide synthesizes the known mechanisms of action and available efficacy data to provide a comparative perspective.
Mechanism of Action
This compound
This compound is an orally available inhibitor of several receptor tyrosine kinases, including c-MET (hepatocyte growth factor receptor), VEGFR2, Axl, Mer, and Fms-like tyrosine kinase 3 (Flt3)[1]. The inhibition of these kinases disrupts key signaling pathways involved in tumor cell proliferation, survival, invasion, angiogenesis, and metastasis.
Sunitinib
Sunitinib is a multi-targeted tyrosine kinase inhibitor that targets VEGFRs (VEGFR1, VEGFR2, VEGFR3), PDGFRs (PDGFRα, PDGFRβ), c-KIT (stem cell factor receptor), FLT3, and RET[2]. Its anti-cancer effects in renal cell carcinoma are largely attributed to its anti-angiogenic properties through the inhibition of VEGFR and PDGFR signaling.
The distinct signaling pathways targeted by this compound and Sunitinib are depicted below.
Quantitative Data Presentation
Due to the limited availability of direct comparative preclinical studies in renal cancer models, a side-by-side quantitative comparison is challenging. The following tables summarize the available data for each compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | This compound IC₅₀ (nM) | Sunitinib IC₅₀ (nM) |
| c-Met | 6.7[3] | - |
| VEGFR2 | 1.9[3] | 9 |
| Axl | <1.0[3] | - |
| PDGFRβ | - | 2 |
| c-KIT | - | 4 |
| FLT3 | - | 1 |
Note: IC₅₀ values for Sunitinib are sourced from various publications and may vary depending on the assay conditions. Data for this compound is from a commercial vendor and has not been independently confirmed in peer-reviewed literature for renal cancer models.
Table 2: In Vitro Efficacy in Renal Cancer Cell Lines
| Cell Line | Drug | IC₅₀ (µM) |
| 786-O | Sunitinib | Data not consistently reported |
| Caki-1 | Sunitinib | Data not consistently reported |
| Renca | Sunitinib | Dose-dependent apoptosis and growth arrest observed[2] |
No publicly available data was found for the in vitro efficacy of this compound in renal cancer cell lines.
Table 3: In Vivo Efficacy in Renal Cancer Xenograft Models
| Model | Drug | Dosing | Tumor Growth Inhibition |
| Renca | Sunitinib | 10-40 mg/kg/day (oral) | Significant inhibition of tumor growth[2] |
No publicly available data was found for the in vivo efficacy of this compound in renal cancer xenograft models.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments typically used to evaluate the efficacy of anti-cancer agents.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Renal cancer cells (e.g., A-498, Caki-1) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or sunitinib) or vehicle control.
-
Incubation: Cells are incubated for a specified period, typically 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.
In Vivo Xenograft Model
-
Cell Implantation: Human renal cancer cells (e.g., Caki-1, A-498) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice)[4].
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound or sunitinib) orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
Conclusion
Sunitinib has a well-documented profile of efficacy in preclinical and clinical settings for renal cell carcinoma, primarily through its potent anti-angiogenic effects. This compound presents a novel kinase inhibition profile with strong activity against c-Met and Axl, in addition to VEGFR2. The activation of the c-Met and Axl signaling pathways has been implicated in resistance to VEGFR-targeted therapies. Therefore, the dual inhibition of these pathways by this compound could potentially offer an advantage in certain patient populations or in the setting of acquired resistance to drugs like sunitinib.
However, a significant gap in the publicly available data exists regarding the direct preclinical evaluation of this compound in renal cancer models. To provide a definitive comparison of the efficacy of these two agents, head-to-head in vitro and in vivo studies in relevant renal cancer models are warranted. Such studies would be instrumental in elucidating the potential clinical utility of this compound in the treatment of renal cell carcinoma.
References
- 1. ningetinib - My Cancer Genome [mycancergenome.org]
- 2. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caki-1 Xenograft Model - Altogen Labs [altogenlabs.com]
Predicting Sensitivity to Ningetinib Tosylate: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Ningetinib Tosylate is a multi-targeted tyrosine kinase inhibitor (TKI) demonstrating significant promise in selectively targeting cancers with specific genetic alterations. This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to this compound, supported by experimental data, to aid in ongoing research and drug development efforts.
Introduction to this compound
This compound is an orally available inhibitor of several receptor tyrosine kinases, including c-MET (hepatocyte growth factor receptor), vascular endothelial growth factor receptor 2 (VEGFR2), AXL, Mer, and Fms-like tyrosine kinase 3 (FLT3).[1][2][3] Its mechanism of action involves competitively binding to the ATP-binding pocket of these kinases, which disrupts downstream signaling pathways crucial for cell growth, survival, angiogenesis, and metastasis.[4] Emerging research has identified key biomarkers that can predict a tumor's sensitivity to this targeted therapy.
Key Biomarkers for this compound Sensitivity
The predictive power of this compound is closely linked to the presence of specific genetic alterations in cancer cells. The most well-documented biomarkers include mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, and dysregulation of the MET and AXL genes.
FLT3 Mutations in Acute Myeloid Leukemia (AML)
Mutations in the FLT3 gene are among the most common genetic abnormalities in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[5] Ningetinib has shown potent activity against AML cells harboring FLT3 mutations, particularly internal tandem duplications (FLT3-ITD).[5][6]
Preclinical Efficacy in FLT3-Mutant AML:
A recent study demonstrated the superior preclinical activity of ningetinib in FLT3-mutant AML models. Notably, ningetinib overcomes resistance to other FLT3 inhibitors, including the common "gatekeeper" mutation F691L.[6]
Table 1: In Vitro Efficacy of Ningetinib in FLT3-Mutant AML Cell Lines
| Cell Line | FLT3 Mutation Status | Ningetinib IC₅₀ (nM) | Quizartinib IC₅₀ (nM) |
|---|---|---|---|
| MV4-11 | FLT3-ITD | 3.37 (in human plasma) | 59.02 (in human plasma) |
| MOLM13 | FLT3-ITD | 25.67 (in human plasma) | 101.3 (in human plasma) |
| Ba/F3 | FLT3-ITD-F691L | 56.1 | 484.3 |
Table 2: In Vivo Efficacy of Ningetinib in FLT3-Mutant AML Mouse Models
| Mouse Model | Treatment | Median Survival Time (Days) |
|---|---|---|
| FLT3-ITD Xenograft | Vehicle | 20 |
| Gilteritinib | 30 | |
| Quizartinib | 28 | |
| Ningetinib | 45 | |
| FLT3-ITD-F691L Xenograft | Vehicle | 18 |
| Gilteritinib | 22 | |
| Quizartinib | 21 |
| | Ningetinib | 35 |
MET and AXL Dysregulation in Non-Small Cell Lung Cancer (NSCLC)
Aberrant signaling from MET and AXL receptor tyrosine kinases is a known mechanism of resistance to EGFR inhibitors in Non-Small Cell Lung Cancer (NSCLC).[7] Ningetinib, by targeting both MET and AXL, offers a promising strategy to overcome this resistance.
Clinical Efficacy in MET/AXL-Dysregulated NSCLC:
A phase 1b clinical trial investigated the efficacy of ningetinib in combination with gefitinib in patients with EGFR-mutant NSCLC who had developed resistance to EGFR-TKIs and had MET and/or AXL dysregulations.
Table 3: Clinical Activity of Ningetinib plus Gefitinib in EGFR-Mutant NSCLC with MET/AXL Dysregulation
| Biomarker Status | Objective Response Rate (ORR) |
|---|---|
| MET Amplification | 30.8% |
| MET Overexpression | 24.1% |
| AXL Amplification | 20.0% |
| AXL Overexpression | 27.6% |
| Concurrent MET Amplification and AXL Overexpression | 80.0% |
These data suggest that concurrent MET amplification and AXL overexpression may be a particularly strong predictive biomarker for sensitivity to a Ningetinib-based therapeutic approach in this patient population.[7]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: FLT3 signaling pathway and inhibition by Ningetinib.
Caption: MET and AXL signaling pathways in TKI resistance and their inhibition by Ningetinib.
Caption: General experimental workflow for assessing this compound sensitivity.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines with known biomarker status (e.g., FLT3-ITD, MET amplified)
-
Complete culture medium
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
Western Blot Analysis for Protein Phosphorylation
This protocol is for detecting the inhibition of phosphorylation of target kinases and their downstream effectors by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Conclusion
The available preclinical and clinical data strongly suggest that FLT3 mutations in AML, and MET and AXL dysregulations in NSCLC are key predictive biomarkers for sensitivity to this compound. For AML, Ningetinib demonstrates superior efficacy, particularly in cases of resistance to other FLT3 inhibitors. In NSCLC, the combination of MET amplification and AXL overexpression appears to be a potent indicator of a favorable response. Further research with direct head-to-head comparisons against other MET and AXL inhibitors will be valuable in precisely positioning this compound in the therapeutic landscape. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and validate these promising biomarkers.
References
- 1. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical pharmacokinetics, disposition, and translational pharmacokinetic/pharmacodynamic modeling of savolitinib, a novel selective cMet inhibitor. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. news.cancerconnect.com [news.cancerconnect.com]
A Head-to-Head Comparison of Ningetinib Tosylate and Cabozantinib for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two multi-targeted tyrosine kinase inhibitors, Ningetinib Tosylate and cabozantinib. The information presented is intended to assist researchers in making informed decisions for preclinical studies and drug development programs.
Introduction
This compound is an orally available inhibitor of several receptor tyrosine kinases (RTKs), including c-MET, vascular endothelial growth factor receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (Flt3).[1][2][3] Its mechanism of action involves binding to these kinases and inhibiting their signaling pathways, which are crucial for tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2][3]
Cabozantinib is an oral small-molecule inhibitor of multiple RTKs, including VEGFR, MET, AXL, RET, KIT, and FLT3.[4] By targeting these pathways, cabozantinib disrupts tumor angiogenesis, cell survival, and invasion.[4] It has received regulatory approval for the treatment of various malignancies, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.
Mechanism of Action and Targeted Signaling Pathways
Both this compound and cabozantinib exert their anti-cancer effects by inhibiting key signaling pathways involved in tumorigenesis. Their primary overlapping targets are c-MET, VEGFR2, and AXL.
Targeted Signaling Pathway Overview
Caption: Simplified overview of the signaling pathways targeted by this compound and cabozantinib.
Quantitative Data Comparison
In Vitro Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and cabozantinib against a panel of purified kinases. Lower values indicate greater potency.
| Target Kinase | This compound IC50 (nM) | Cabozantinib IC50 (nM) |
| c-MET | 6.7[5] | 1.3[6][7][8] |
| VEGFR2 | 1.9[5] | 0.035[6][7][8] |
| AXL | <1.0[5] | 7[6][7][8] |
| FLT3 | Not explicitly quantified in sources, but is a known target.[1][2] | 11.3[6][7] |
| RET | Not a primary target | 5.2[6] |
| KIT | Not a primary target | 4.6[6][7] |
| TIE2 | Not a primary target | 14.3[6] |
In Vitro Cellular Activity
This table presents the IC50 values of the two compounds in cell-based assays, which reflect their activity in a more biologically relevant context.
| Cell-Based Assay | This compound IC50 (nM) | Cabozantinib IC50 (nM) |
| HGF-stimulated HUVEC Proliferation | 8.6[5] | Not available |
| VEGF-stimulated HUVEC Proliferation | 6.3[5] | Not available |
| TT (Medullary Thyroid Cancer) Cell Proliferation | Not available | 94[4] |
| FLT3-ITD expressing MV4-11 cells | 1.64[9] | Not available |
| FLT3-ITD expressing MOLM13 cells | 3.56[9] | Not available |
In Vivo Efficacy in Xenograft Models
The following table summarizes the reported in vivo anti-tumor activity of this compound and cabozantinib in various mouse xenograft models.
| Xenograft Model | Drug | Dosage | Effect |
| U87MG (Glioblastoma) | This compound | 20 mg/kg/day (oral) | Prolonged median survival time, 32% increase in life-span.[5] |
| TT (Medullary Thyroid Cancer) | Cabozantinib | 10, 30, and 60 mg/kg/day (oral) | Significant dose-dependent tumor growth inhibition.[4] |
| Colorectal Cancer Patient-Derived Xenograft | Cabozantinib | 30 mg/kg (oral) | Significant anti-tumor effects, superior to regorafenib.[1] |
| Neuroendocrine Prostate Cancer Patient-Derived Xenograft | Cabozantinib | Not specified | Significantly decreased tumor volumes. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Experimental Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for conducting an in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinase (e.g., VEGFR2, c-MET)
-
Kinase substrate (e.g., poly(Glu, Tyr) peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound, cabozantinib) dissolved in DMSO
-
96-well or 384-well plates
-
Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the kinase and substrate to the assay buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ATP remaining in the well, which is inversely proportional to kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cell Viability Assay
This protocol outlines the steps for assessing the effect of this compound and cabozantinib on the viability of cancer cell lines.
Experimental Workflow for MTT Cell Viability Assay
Caption: A step-by-step workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[3]
-
The next day, remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).[7]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Human Tumor Xenograft Model in Nude Mice
This protocol provides a general framework for establishing and evaluating the in vivo efficacy of anti-cancer compounds in a subcutaneous xenograft model.
Experimental Workflow for In Vivo Xenograft Study
Caption: A typical workflow for conducting an in vivo human tumor xenograft study in nude mice.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Human cancer cell line of interest
-
Matrigel (optional, to enhance tumor take rate)
-
Test compounds formulated for the chosen route of administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Expand the desired human tumor cells in culture.
-
Harvest the cells and resuspend them in a sterile solution, such as PBS, with or without Matrigel.
-
Subcutaneously inject a specific number of cells (e.g., 1-5 x 10^6) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]
-
Administer the test compounds and vehicle control to the respective groups according to the planned dosing schedule and route (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume (e.g., using the formula: (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Analyze the data to determine the extent of tumor growth inhibition for each treatment group compared to the control group.
Conclusion
Both this compound and cabozantinib are potent multi-targeted tyrosine kinase inhibitors with significant overlapping target profiles, particularly against c-MET, VEGFR2, and AXL. Based on the available in vitro kinase inhibition data, cabozantinib appears to be a more potent inhibitor of VEGFR2, while this compound shows greater potency against AXL. In cellular assays, this compound has demonstrated potent activity against FLT3-ITD mutant AML cells. Both agents have shown significant in vivo anti-tumor efficacy in various xenograft models. The choice between these two inhibitors for preclinical studies will depend on the specific cancer type, the key oncogenic drivers of the model system, and the desired kinase inhibition profile. The experimental protocols provided in this guide offer a starting point for conducting rigorous head-to-head comparisons to further elucidate the relative merits of each compound for a particular research application.
References
- 1. Facebook [cancer.gov]
- 2. ningetinib - My Cancer Genome [mycancergenome.org]
- 3. This compound | C38H37FN4O8S | CID 73442844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cabozantinib exhibits potent antitumor activity in colorectal cancer patient-derived tumor xenograft models via autophagy and signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
The Synergistic Potential of Ningetinib Tosylate with Chemotherapy: A Comparative Guide Based on Mechanistic Rationale and Analogous Compounds
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Ningetinib Tosylate, a potent oral multi-kinase inhibitor, is currently under investigation for its therapeutic potential in various malignancies. Its mechanism of action, targeting key signaling pathways involved in tumor growth, angiogenesis, and metastasis, presents a strong rationale for its use in combination with traditional chemotherapy agents. This guide provides a comprehensive overview of the hypothesized synergistic effects of this compound with chemotherapy, drawing comparisons from preclinical data of compounds with similar targets. While direct experimental data on this compound combination therapy is not yet publicly available, this document aims to equip researchers with the foundational knowledge and experimental frameworks to explore this promising therapeutic strategy.
Introduction to this compound
This compound is a small molecule inhibitor targeting several receptor tyrosine kinases, including c-MET, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (FLT3).[1] These kinases are frequently dysregulated in a variety of cancers and play crucial roles in cell proliferation, survival, and invasion.[1] Preclinical and clinical studies have demonstrated the standalone efficacy of this compound, particularly in acute myeloid leukemia (AML) with FLT3 mutations, where it has shown superior anti-leukemic activity compared to other FLT3 inhibitors.[2][3]
The Rationale for Synergistic Combination Therapy
The multifaceted mechanism of action of this compound provides a strong basis for expecting synergistic effects when combined with conventional chemotherapy. By inhibiting key survival and growth signaling pathways, this compound can potentially:
-
Sensitize cancer cells to chemotherapy: Inhibition of pro-survival pathways like PI3K/AKT and STAT5 may lower the threshold for chemotherapy-induced apoptosis.
-
Inhibit angiogenesis: Targeting VEGFR2 can disrupt the tumor's blood supply, thereby enhancing the delivery and efficacy of cytotoxic agents.
-
Overcome drug resistance: By blocking pathways like c-MET and Axl, which are implicated in resistance to chemotherapy, this compound may restore sensitivity in refractory tumors.
Comparative Preclinical Data: Insights from a FLT3 Inhibitor
Given the absence of direct public data on this compound in combination with chemotherapy, we present preclinical findings for Gilteritinib , another potent FLT3 inhibitor, in AML models.[4] These findings offer a valuable surrogate for understanding the potential synergistic interactions of this compound in FLT3-mutated cancers.
A preclinical study investigated the effects of gilteritinib combined with cytarabine plus daunorubicin/idarubicin, or with azacitidine in human FLT3-ITD-positive AML cell lines and xenograft models.[4] The combination of gilteritinib with chemotherapy resulted in a greater reduction in tumor volume compared to either treatment alone.[4] Notably, the triple combination of gilteritinib with cytarabine and daunorubicin/idarubicin led to complete tumor regression in a significant portion of the animal models.[4]
Table 1: In Vivo Antitumor Effects of Gilteritinib in Combination with Chemotherapy in a FLT3-ITD+ AML Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Tumor Regression (%) | Complete Remission (mice) |
| Gilteritinib alone | 78 | - | - |
| Cytarabine + Daunorubicin | 56 | - | - |
| Gilteritinib + Cytarabine + Daunorubicin | 100 | 80 | 6 of 8 |
Data extracted from a preclinical study on Gilteritinib in an MV4-11 xenograft model.[4]
Experimental Protocols for Assessing Synergy
The following is a representative experimental protocol, adapted from the aforementioned Gilteritinib study, for evaluating the synergistic effects of this compound with chemotherapy agents in vitro and in vivo.[4]
In Vitro Synergy Assessment
-
Cell Lines: Human cancer cell lines with known expression of this compound targets (e.g., FLT3-ITD+ AML cell lines like MV4-11 and MOLM-13).
-
Reagents: this compound, chemotherapy agents (e.g., cytarabine, daunorubicin), cell culture media, and reagents for apoptosis and cell cycle analysis.
-
Procedure:
-
Cell Viability Assay: Treat cells with a matrix of concentrations of this compound and the chemotherapy agent, both alone and in combination, for 72 hours. Determine cell viability using an MTS or similar assay.
-
Combination Index (CI) Calculation: Analyze the dose-response data using the Chou-Talalay method to calculate the CI. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assay: Treat cells with selected synergistic concentrations and measure apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.
-
Cell Cycle Analysis: Analyze the cell cycle distribution of treated cells by flow cytometry after propidium iodide staining.
-
Western Blot Analysis: Evaluate the effect of the combination treatment on downstream signaling proteins (e.g., p-FLT3, p-STAT5, p-AKT, cleaved PARP).
-
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) subcutaneously implanted with a relevant human tumor cell line.
-
Treatment: Once tumors are established, randomize mice into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination.
-
Procedure:
-
Administer treatments according to a predetermined schedule and dosage.
-
Measure tumor volume regularly.
-
At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, western blot for target modulation).
-
Monitor animal weight and overall health as a measure of toxicity.
-
Signaling Pathways and Experimental Workflow Visualizations
Diagram 1: this compound Signaling Pathway Inhibition
Caption: Inhibition of multiple receptor tyrosine kinases by this compound.
Diagram 2: Experimental Workflow for Synergy Assessment
Caption: A typical workflow for evaluating synergistic effects in vitro and in vivo.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound with chemotherapy is currently lacking in publicly available literature, its mechanism of action and preclinical data from analogous compounds strongly support the rationale for such combinations. The provided experimental framework offers a robust starting point for researchers to investigate these potential synergies. Further preclinical studies are imperative to validate the efficacy and safety of this compound in combination with various chemotherapy agents across different cancer types. Such studies will be crucial in paving the way for future clinical trials and potentially offering new, more effective treatment regimens for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. c-MET: an exciting new target for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ningetinib Tosylate
Essential guidelines for the safe handling and disposal of ningetinib tosylate, a potent tyrosine kinase inhibitor, to ensure laboratory safety and regulatory compliance.
For researchers and scientists in the fast-paced world of drug development, maintaining a safe laboratory environment is paramount. The proper disposal of chemical reagents, particularly potent compounds like this compound, is a critical component of laboratory safety protocols. Adherence to established disposal procedures not only protects laboratory personnel from potential exposure but also ensures that research institutions remain compliant with environmental regulations.
This compound is an orally bioavailable small molecule tyrosine kinase inhibitor, targeting key signaling pathways involved in cancer cell proliferation and angiogenesis, such as c-Met, VEGFR2, and Axl.[1][2] Due to its cytotoxic nature, all waste materials contaminated with this compound must be treated as hazardous and disposed of following stringent guidelines for cytotoxic waste.
Immediate Safety and Handling Precautions
Before commencing any work with this compound, it is crucial to consult the manufacturer-specific Safety Data Sheet (SDS) for detailed handling and emergency procedures. Standard personal protective equipment (PPE) for handling cytotoxic compounds should always be worn. This includes:
-
Double chemotherapy gloves: Provides an extra layer of protection.
-
Impermeable, long-sleeved gown: To protect from spills and contamination.
-
Eye protection (safety glasses or goggles): To shield from splashes.
-
Face shield and respirator (N95 or higher): Recommended when handling the powder form to prevent inhalation.
All handling of this compound powder should be performed in a certified chemical fume hood or a biological safety cabinet to minimize aerosolization and exposure.
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general guidelines for the disposal of cytotoxic and antineoplastic agents and should be adapted to comply with local, state, and federal regulations.
1. Segregation of Waste:
All materials that come into contact with this compound must be segregated from regular laboratory trash at the point of generation. This includes both "trace" and "bulk" contaminated items.
-
Trace Contaminated Waste: Items with less than 3% of the original drug remaining. This typically includes empty vials, packaging, gloves, gowns, bench paper, and other disposable supplies.[3]
-
Bulk Contaminated Waste: Materials containing more than 3% of the original drug. This includes unused or expired this compound, partially full vials or syringes, and materials used to clean up spills.[3]
2. Use of Designated Cytotoxic Waste Containers:
Properly labeled and color-coded containers are essential for the safe disposal of cytotoxic waste. While specific color requirements may vary by region, the following are common practices:
-
Yellow Containers with Purple Lids: Often used for non-sharp cytotoxic waste.[4]
-
Red or Yellow Sharps Containers with a Cytotoxic Label: For all sharps, including needles, syringes, and contaminated glassware.[4][5]
-
Black RCRA (Resource Conservation and Recovery Act) Containers: For bulk chemotherapy waste in the United States.[3][6]
All containers must be puncture-resistant, leak-proof, and have a secure lid.[5]
3. Disposal of Contaminated Materials:
-
Non-Sharps Waste: Place all trace-contaminated items like gloves, gowns, and lab paper directly into a designated cytotoxic waste bag or bin.[7] These bags are often yellow or purple and should be clearly labeled with the cytotoxic symbol.[4][8] In some regions, double-bagging may be required.[8][9]
-
Sharps Waste: Immediately dispose of all contaminated sharps into a designated cytotoxic sharps container.[5][7] To prevent accidental injury, never recap, bend, or break needles.
-
Liquid Waste: Unused solutions of this compound should not be poured down the drain.[10] They should be collected in a sealed, labeled hazardous waste container for chemical treatment or incineration.
-
Spill Cleanup: In the event of a spill, use a chemotherapy spill kit. All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as bulk cytotoxic waste.
4. Final Disposal:
Cytotoxic waste is typically disposed of by high-temperature incineration or chemical neutralization by a licensed hazardous waste management company.[5] It is the responsibility of the waste generator (the research institution) to ensure that the disposal company is certified to handle and transport hazardous pharmaceutical waste.[3]
Quantitative Data for Disposal
| Parameter | Guideline | Source |
| Trace Waste Threshold | < 3% of the original drug by weight remaining in the container or on the item. | [3] |
| Plastic Bag Thickness | Polypropylene: 2 mm; Polyethylene: 4 mm for cytotoxic waste bags. | [5] |
| Hazardous Waste Labeling | Must include the words "Hazardous Waste," the name and address of the generator, and the specific contents. | [6] |
Experimental Protocols
Currently, there are no publicly available experimental protocols specifically detailing the chemical neutralization of this compound for disposal. The standard and recommended procedure is high-temperature incineration. Any alternative disposal method would require extensive validation to ensure the complete degradation of the cytotoxic compound into non-hazardous byproducts.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
By implementing these procedures, research professionals can effectively manage the risks associated with this compound and maintain a safe and compliant laboratory environment. Always prioritize safety and consult institutional guidelines and the specific product SDS for the most accurate and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C38H37FN4O8S | CID 73442844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. danielshealth.ca [danielshealth.ca]
- 6. web.uri.edu [web.uri.edu]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 8. sps.nhs.uk [sps.nhs.uk]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
Personal protective equipment for handling Ningetinib Tosylate
This guide provides crucial safety protocols and logistical information for laboratory personnel handling Ningetinib Tosylate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment. This compound is a potent tyrosine kinase inhibitor and should be handled with care, treating it as a hazardous compound.
Personal Protective Equipment (PPE) and Engineering Controls
Effective protection against exposure to this compound is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
All handling of this compound powder should be conducted in a designated area with proper engineering controls to minimize inhalation and contact.
-
Ventilation: Use a certified chemical fume hood or a powder containment hood when weighing or otherwise manipulating the solid compound. Ensure the ventilation system is functioning correctly before starting any work.
-
Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| Protection Type | Specific Recommendations |
| Hand Protection | Wear two pairs of chemotherapy-rated nitrile gloves. Change gloves immediately if they become contaminated. |
| Eye/Face Protection | Use chemical safety goggles and a face shield to protect against splashes. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved N95 or higher-rated respirator is required. |
| Body Protection | Wear a disposable, solid-front, back-closing gown that is resistant to chemicals. Ensure cuffs are tucked into the inner pair of gloves. |
| Foot Protection | Closed-toe shoes are required. Shoe covers should be used in designated potent compound handling areas. |
Safe Handling and Disposal Procedures
A systematic approach to handling and disposal is essential to prevent contamination and accidental exposure.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the compound name and appropriate hazard warnings.
-
Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned and engineering controls are active.
-
Weighing: Conduct all weighing operations within a chemical fume hood or powder containment hood. Use a dedicated set of weighing tools (spatula, weigh paper).
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Keep the container covered as much as possible during this process.
Spill Management
-
Evacuate: In the event of a spill, evacuate the immediate area.
-
Secure: Restrict access to the spill area.
-
Clean-up: For small spills, trained personnel wearing appropriate PPE should gently cover the spill with an absorbent material, then carefully collect the material into a sealed container for hazardous waste disposal. Do not dry sweep.
-
Decontaminate: Clean the spill area with an appropriate deactivating solution, followed by a thorough rinse.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Segregate: Keep all contaminated waste, including gloves, gowns, weigh paper, and excess compound, separate from regular laboratory trash.
-
Containerize: Place all hazardous waste in a clearly labeled, sealed, and puncture-resistant container.
-
Dispose: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous chemical waste.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
